N-Acetyl-D-glucosamine-13C3,15N
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
225.18 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i1+1,2+1,4+1,9+1 |
InChI Key |
MBLBDJOUHNCFQT-WVPPDGSVSA-N |
Isomeric SMILES |
[13CH3][13C](=O)[15NH][C@@H]([13CH]=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of N-Acetyl-D-glucosamine-13C3,15N in Advanced Glycoproteomic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Acetyl-D-glucosamine-13C3,15N is a stable isotope-labeled monosaccharide that serves as a powerful tool for researchers delving into the intricate world of cellular metabolism and protein glycosylation. Its primary application lies in its use as a metabolic tracer to investigate the hexosamine biosynthetic pathway (HBP) and to quantify dynamic changes in protein O-GlcNAcylation, a critical post-translational modification implicated in a host of cellular processes and disease states. This technical guide provides an in-depth overview of the research applications of this compound, complete with experimental methodologies, quantitative data representation, and visual diagrams of key pathways and workflows.
Core Application: Tracing Glycan Biosynthesis and Dynamics
The strategic incorporation of stable isotopes, carbon-13 (¹³C) and nitrogen-15 (¹⁵N), into the N-acetyl-D-glucosamine (GlcNAc) molecule allows for its unambiguous detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. When introduced to cells in culture, this compound is taken up and utilized through the salvage pathway of the HBP, leading to the formation of labeled uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This labeled UDP-GlcNAc then serves as the donor substrate for O-GlcNAc transferase (OGT), which attaches the labeled GlcNAc moiety to serine and threonine residues of nuclear and cytoplasmic proteins.
By tracking the incorporation of the isotopic label, researchers can elucidate:
-
Metabolic Flux: The rate at which GlcNAc is processed through the HBP.
-
Protein-Specific Glycosylation: The identity of proteins undergoing O-GlcNAcylation.
-
Site-Specific Glycosylation: The precise amino acid residues that are modified.
-
Dynamic Changes: The turnover rates of O-GlcNAc modifications in response to various stimuli or in different disease states.
The Hexosamine Biosynthetic Pathway and Labeled GlcNAc Incorporation
The HBP is a critical metabolic pathway that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc.[1] this compound enters this pathway via the salvage pathway, bypassing the initial rate-limiting steps of the de novo synthesis route.
Quantitative Analysis of O-GlcNAcylation Dynamics
A primary application of this compound is in quantitative proteomics to study the dynamics of O-GlcNAcylation. By employing a pulse-chase experimental design coupled with mass spectrometry, researchers can determine the turnover rates of O-GlcNAc on specific proteins and even at specific sites.
Representative Quantitative Data
The following table illustrates the type of quantitative data that can be obtained from a metabolic labeling experiment designed to measure O-GlcNAc turnover. The data are representative and based on findings from studies using stable isotope labeling to track glycosylation dynamics.
| Protein | UniProt ID | Peptide Sequence | Site of O-GlcNAcylation | Turnover Rate (k) (h⁻¹) | Half-life (t½) (h) |
| Nucleoporin p62 | P12345 | GFSFGAGSENQT | Ser270 | 0.045 | 15.4 |
| O-GlcNAc transferase | Q12345 | TAPTSSVSR | Ser34 | 0.028 | 24.8 |
| Host cell factor 1 | Q23456 | VTSAPSPASR | Ser112 | 0.061 | 11.4 |
| Casein kinase II | P34567 | ASGSGSGSGK | Ser5 | 0.033 | 21.0 |
| RNA polymerase II | P45678 | YSPTSPSYSK | Ser2 | 0.052 | 13.3 |
Experimental Protocols
A detailed methodology is crucial for the successful application of this compound in research. The following protocols provide a general framework for a typical metabolic labeling experiment.
Cell Culture and Metabolic Labeling
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293) in appropriate culture dishes and grow to a desired confluency (typically 60-70%) in standard growth medium.
-
Medium Exchange: Remove the standard medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Labeling Medium: Add pre-warmed "heavy" medium containing this compound at a concentration typically ranging from 50 µM to 1 mM. The standard glucose concentration may be reduced to enhance the uptake and incorporation of the labeled GlcNAc.
-
Incubation: Culture the cells in the labeling medium for a time course determined by the experimental goals (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the rate of incorporation. For steady-state labeling, cells may be cultured for several passages in the heavy medium.
Protein Extraction and Digestion
-
Cell Lysis: Harvest the cells at each time point, wash with cold PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
-
Proteolytic Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
Enrichment of O-GlcNAcylated Peptides
Due to the low stoichiometry of O-GlcNAcylation, an enrichment step is often necessary prior to mass spectrometry analysis.
-
Lectin Affinity Chromatography: Use wheat germ agglutinin (WGA)-conjugated beads to capture O-GlcNAcylated peptides.
-
Chemoenzymatic Labeling: Employ an engineered galactosyltransferase to add a tagged galactose analog to the O-GlcNAc moiety, which can then be captured using affinity purification.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the enriched peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is operated in a data-dependent acquisition mode to select peptide ions for fragmentation.
-
Data Analysis: Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and localize the O-GlcNAc sites. The software will detect the mass shift corresponding to the incorporation of the ¹³C and ¹⁵N isotopes.
-
Quantification: Quantify the relative abundance of the "light" (unlabeled) and "heavy" (labeled) forms of each O-GlcNAcylated peptide at each time point.
-
Turnover Rate Calculation: Calculate the turnover rate (k) of the O-GlcNAc modification by fitting the incorporation data to a kinetic model.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a quantitative O-GlcNAc proteomics experiment using stable isotope labeling.
References
N-Acetyl-D-glucosamine-13C3,15N: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of the isotopically labeled monosaccharide, N-Acetyl-D-glucosamine-13C3,15N. This stable isotope-labeled compound serves as a powerful tool in metabolic research, particularly in the elucidation of complex biological pathways and for quantitative analysis in mass spectrometry-based applications.
Core Chemical Properties and Structure
This compound is a derivative of the naturally occurring amino sugar N-Acetyl-D-glucosamine (GlcNAc), where three carbon atoms are replaced with the stable isotope carbon-13 (¹³C) and the nitrogen atom is replaced with the stable isotope nitrogen-15 (¹⁵N). This labeling provides a distinct mass shift, enabling its use as a tracer in various biological studies without altering its chemical reactivity.
The fundamental structure of N-Acetyl-D-glucosamine consists of a glucose molecule in which the hydroxyl group at the C2 position is replaced by an acetamido group. The isotopic labeling in this compound is strategically placed to allow for robust tracking and quantification.
Structure
The chemical structure of N-Acetyl-D-glucosamine is depicted below:
In the ¹³C₃,¹⁵N labeled variant, the nitrogen atom of the acetamido group is ¹⁵N, and three of the carbon atoms in the molecule are ¹³C. The exact positions of the ¹³C labels can vary depending on the synthetic route.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of N-Acetyl-D-glucosamine. The properties of the isotopically labeled form are analogous to the unlabeled compound, with the primary difference being the molecular weight.
| Property | Value | Source |
| Synonyms | N-Acetyl-2-amino-2-deoxy-D-glucose-¹³C₃,¹⁵N, GlcNAc-¹³C₃,¹⁵N | [1] |
| CAS Number | 478529-43-0 | [1] |
| Molecular Formula | C₅¹³C₃H₁₅¹⁵NO₆ | [1] |
| Molecular Weight (unlabeled) | 221.21 g/mol | [2] |
| Molecular Weight (¹³C₃,¹⁵N labeled) | Approx. 225.22 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 210-211 °C (decomposes) | [2][3] |
| Solubility | Soluble in water (50 mg/mL) | [3] |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N, ≥99 atom % ¹³C | |
| Storage Temperature | -20°C | [3] |
Key Biological Pathways and Involvement
N-Acetyl-D-glucosamine is a central molecule in several critical metabolic pathways. Its isotopically labeled form is invaluable for tracing the flux through these pathways and understanding their regulation.
Hexosamine Biosynthetic Pathway (HBP)
The Hexosamine Biosynthetic Pathway (HBP) is a crucial metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a key building block for the biosynthesis of glycoproteins, glycolipids, and proteoglycans.[4] N-Acetyl-D-glucosamine can enter this pathway after phosphorylation.
O-GlcNAcylation Signaling
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1] This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA). O-GlcNAcylation acts as a nutrient sensor and plays a critical role in regulating a wide range of cellular processes, including signal transduction, transcription, and cell cycle progression.[5][6] Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer and neurodegenerative disorders.[1]
Experimental Protocols
The primary application of this compound is as a metabolic tracer for quantitative studies. Below is a generalized experimental protocol for metabolic labeling of cultured cells for mass spectrometry-based proteomics.
Protocol: Metabolic Labeling of Mammalian Cells with this compound for O-GlcNAc Proteomics
Objective: To quantitatively analyze changes in protein O-GlcNAcylation in response to a specific treatment using stable isotope labeling.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
O-GlcNAc antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Digestion buffer (e.g., ammonium bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Desalting columns (e.g., C18)
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to ~70-80% confluency in standard complete medium.
-
Prepare labeling medium by supplementing glucose-free and glutamine-free medium with dialyzed FBS and the desired concentration of this compound (typically in the low millimolar range). A control culture should be grown in parallel with unlabeled N-Acetyl-D-glucosamine.
-
Wash cells with PBS and replace the standard medium with the labeling medium.
-
Incubate the cells for a sufficient duration to allow for incorporation of the labeled sugar into the O-GlcNAc modification. This time should be optimized for the specific cell line and experimental goals (typically 24-72 hours).
-
-
Cell Lysis and Protein Quantification:
-
After the labeling period, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
-
Enrichment of O-GlcNAcylated Proteins (Optional but Recommended):
-
Incubate a defined amount of protein lysate with an O-GlcNAc specific antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Protein Digestion:
-
Elute the enriched proteins from the beads or directly process the whole-cell lysate.
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Sample Preparation for Mass Spectrometry:
-
Acidify the peptide mixture and desalt using a C18 column.
-
Elute the peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in an appropriate solvent for LC-MS/MS analysis.
-
Analyze the samples on a high-resolution mass spectrometer. The instrument will detect the mass difference between the peptides from the labeled and unlabeled samples.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software to identify and quantify the O-GlcNAcylated peptides. The ratio of the peak intensities of the labeled and unlabeled peptide pairs will reflect the relative abundance of the O-GlcNAc modification.
-
Applications in Drug Development and Research
The use of this compound is expanding in various research and development areas:
-
Target Validation: By tracing the metabolic fate of GlcNAc, researchers can validate enzymes in the HBP and O-GlcNAcylation pathways as potential drug targets.
-
Mechanism of Action Studies: This stable isotope-labeled compound can be used to understand how drugs affect specific metabolic pathways.
-
Quantitative Glycoproteomics: It enables the accurate quantification of changes in glycosylation patterns on proteins, which is crucial in understanding disease progression and drug efficacy.
-
Flux Analysis: It allows for the measurement of the rate of flow of metabolites through the Hexosamine Biosynthetic Pathway, providing insights into cellular metabolic status.[7]
References
- 1. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetyl-D-Glucosamine | C8H15NO6 | CID 439174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Acetyl- D -glucosamine = 99 7512-17-6 [sigmaaldrich.com]
- 4. Widespread effect of N-acetyl-d-glucosamine assimilation on the metabolisms of amino acids, purines, and pyrimidines in Scheffersomyces stipitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Synthesis and Purification of N-Acetyl-D-glucosamine-¹³C₃,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-Acetyl-D-glucosamine-¹³C₃,¹⁵N, a stable isotope-labeled monosaccharide crucial for a variety of research applications, including metabolic flux analysis, drug development, and as an internal standard in mass spectrometry-based assays. This document details the experimental protocols, data presentation, and workflow visualizations to facilitate its preparation in a laboratory setting.
Introduction
N-Acetyl-D-glucosamine (GlcNAc) is a ubiquitous amino sugar that plays a fundamental role in various biological processes, including the biosynthesis of glycoproteins, glycolipids, and glycosaminoglycans. The incorporation of stable isotopes such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N) into the GlcNAc molecule provides a powerful tool for tracing its metabolic fate and quantifying its presence in complex biological matrices without the complications of radioactivity. This guide outlines a robust and reproducible method for the synthesis and purification of N-Acetyl-D-glucosamine labeled with three ¹³C atoms and one ¹⁵N atom.
Synthesis of N-Acetyl-D-glucosamine-¹³C₃,¹⁵N
The synthesis of N-Acetyl-D-glucosamine-¹³C₃,¹⁵N is a two-step process that begins with the appropriately labeled D-glucosamine hydrochloride, which is then acetylated to yield the final product.
Starting Material
The key starting material for this synthesis is D-Glucosamine-¹³C₃,¹⁵N hydrochloride. While the specific labeling pattern of three ¹³C atoms may require custom synthesis, several vendors supply a range of isotopically labeled D-glucosamine precursors. For this guide, we will assume the availability of D-Glucosamine-¹³C₃,¹⁵N hydrochloride, which can be procured from specialized chemical suppliers such as Sigma-Aldrich or Omicron Biochemicals, who offer custom isotope labeling services.[1]
Experimental Protocol: N-Acetylation of D-Glucosamine-¹³C₃,¹⁵N Hydrochloride
This procedure is adapted from established methods for the N-acetylation of glucosamine.[2]
Materials:
-
D-Glucosamine-¹³C₃,¹⁵N hydrochloride
-
Methanol (anhydrous)
-
Sodium methoxide (NaOMe)
-
Acetic anhydride (Ac₂O)
-
Dowex 1-X8 resin (carbonate form) or equivalent anion exchange resin
-
Deionized water
Procedure:
-
Preparation of Free D-Glucosamine-¹³C₃,¹⁵N:
-
Dissolve D-Glucosamine-¹³C₃,¹⁵N hydrochloride in a minimal amount of deionized water.
-
Pass the solution through a column packed with Dowex 1-X8 resin (carbonate form) to remove the hydrochloride.
-
Alternatively, D-glucosamine hydrochloride can be suspended in methanol and treated with an equivalent amount of sodium methoxide to precipitate sodium chloride. The resulting supersaturated solution of free D-glucosamine is used directly in the next step after filtering off the salt.[3]
-
Collect the eluate containing the free D-Glucosamine-¹³C₃,¹⁵N.
-
-
N-Acetylation Reaction:
-
To the solution of free D-Glucosamine-¹³C₃,¹⁵N in 10% methanol, add acetic anhydride dropwise while stirring at room temperature.[2] The reaction is typically carried out with a slight excess of acetic anhydride.
-
Maintain the pH of the reaction mixture between 8.0 and 9.0 by the dropwise addition of a saturated sodium bicarbonate solution or by using a pyridine/tributylamine solvent system.[2]
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Synthesis Workflow
References
The Central Role of N-Acetyl-D-glucosamine in Metabolic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-D-glucosamine (GlcNAc) is a pivotal amino sugar that sits at the crossroads of cellular metabolism, acting as a critical sensor and regulator of diverse physiological and pathological processes. As the primary product of the hexosamine biosynthetic pathway (HBP), GlcNAc is the substrate for O-linked β-N-acetylglucosamine (O-GlcNAc) modification, a dynamic post-translational modification of nuclear and cytoplasmic proteins. This technical guide provides an in-depth exploration of the biological roles of GlcNAc in key metabolic pathways, its intricate relationship with cellular signaling, and its implications in prevalent diseases such as insulin resistance, cancer, and immune disorders. Detailed experimental protocols for the analysis of GlcNAc-related metabolites and protein modifications are provided, alongside quantitative data summaries and visual representations of key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: N-Acetyl-D-glucosamine as a Metabolic Fulcrum
N-Acetyl-D-glucosamine is a monosaccharide derivative of glucose, fundamentally involved in a wide array of biological functions.[1] Its significance extends beyond being a mere structural component of glycoproteins and other complex carbohydrates. GlcNAc, through the hexosamine biosynthetic pathway, integrates nutrient status from glucose, amino acid, fatty acid, and nucleotide metabolism to modulate cellular signaling and gene expression.[2][3] The central mechanism through which GlcNAc exerts its regulatory effects is O-GlcNAcylation, a process analogous to phosphorylation in its dynamic and widespread nature.[4] This modification, where a single GlcNAc moiety is attached to serine or threonine residues of intracellular proteins, is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA).[4] The balance of these two enzymes, and the availability of the substrate UDP-GlcNAc, dictates the O-GlcNAcylation status of thousands of proteins, thereby influencing their activity, stability, and interactions.[4]
The Hexosamine Biosynthetic Pathway: The Engine of GlcNAc Production
The hexosamine biosynthetic pathway (HBP) is the primary route for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc used in glycosylation reactions.[5] This pathway begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, to glucosamine-6-phosphate by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[6] Subsequent enzymatic steps lead to the formation of UDP-GlcNAc. The HBP is a critical nutrient-sensing pathway as its flux is dependent on the availability of glucose, glutamine, acetyl-CoA, and UTP.[2]
O-GlcNAcylation: A Dynamic Post-Translational Modification
O-GlcNAcylation is a reversible and dynamic post-translational modification that regulates a vast number of cellular processes.[4] The addition and removal of a single N-acetylglucosamine moiety on serine and threonine residues of nucleocytoplasmic proteins is governed by the enzymes OGT and OGA.[4] This modification can alter protein function by affecting protein stability, protein-protein interactions, subcellular localization, and enzymatic activity.[4] A notable feature of O-GlcNAcylation is its interplay with phosphorylation, as they can compete for the same or adjacent serine/threonine residues, creating a complex regulatory network.[7]
Biological Roles in Key Metabolic Pathways
Nutrient Sensing and Insulin Resistance
The HBP and subsequent O-GlcNAcylation play a crucial role in nutrient sensing and have been strongly implicated in the development of insulin resistance.[8] Increased flux through the HBP due to hyperglycemia and hyperlipidemia leads to elevated levels of UDP-GlcNAc and consequently, increased O-GlcNAcylation of key proteins in the insulin signaling pathway.[9] This includes insulin receptor substrate (IRS) proteins and Akt/PKB. O-GlcNAcylation of these proteins can impair their phosphorylation and downstream signaling, leading to reduced glucose uptake and utilization.[10]
Cancer Metabolism
Aberrant glycosylation is a hallmark of cancer, and the HBP is often upregulated in cancer cells to support their high proliferative and metabolic demands.[11] Elevated O-GlcNAcylation has been observed in various cancers and is associated with the regulation of key cancer-related proteins, including transcription factors, oncoproteins, and tumor suppressors.[11] For example, O-GlcNAcylation of c-Myc can enhance its stability and transcriptional activity, promoting cancer cell growth.[11]
Immunometabolism
O-GlcNAcylation is emerging as a critical regulator of immune cell function and inflammation. The metabolic state of immune cells is tightly linked to their activation and differentiation, and the HBP plays a key role in this process. O-GlcNAcylation can modulate the activity of transcription factors such as NF-κB, which is central to the inflammatory response.[4] Furthermore, O-GlcNAcylation influences T-cell activation and differentiation, highlighting its importance in adaptive immunity.[4]
Quantitative Data Summary
Table 1: UDP-GlcNAc Concentration in Cultured Mammalian Cells
| Cell Line | UDP-GlcNAc (pmol/10^6 cells) |
| 293T | 60 |
| NIH/3T3 | 120 |
| HCT116 | 180 |
| AML12 | 280 |
| Hepa1-6 | 320 |
| HeLa | 520 |
| Primary Mouse Fibroblasts | 150 |
| Data extracted from Sunden et al. (2023).[7] |
Table 2: Effect of Glucose and Glucosamine on UDP-GlcNAc Levels in HepG2 Cells
| Condition | UDP-GlcNAc (µM/µg protein/µl) | Fold Change vs. 0 mM Glucose |
| 0 mM Glucose | 1.8 | 1.0 |
| 2.5 mM Glucose | 3.05 | 1.7 |
| 5 mM Glucose | 2.9 | 1.6 |
| 20 mM Glucose | 4.1 | 2.3 |
| 10 mM Glucosamine | 12.2 | 6.8 |
| Data extracted from a study on HepG2 cells.[6] |
Table 3: Quantitative Effects of Glucosamine on Insulin Signaling
| Parameter | Treatment | % Change from Control |
| Akt Phosphorylation (Ser473) | 8 mM Glucosamine (1 hr) | +43.4% ± 23.6 |
| Akt Phosphorylation (Ser473) | 8 mM Glucosamine (3 hr) | +75.7% ± 31.9 |
| Akt Phosphorylation (Ser473) | 8 mM Glucosamine (5 hr) | +96.8% ± 24.6 |
| Data extracted from a study on astroglial cells.[12][13] |
Table 4: Association of O-GlcNAc Levels with Insulin Resistance
| Group | HOMA-IR |
| Low HOMA-IR (LH) | 0.5 ± 0.1 |
| High HOMA-IR (HH) | 1.9 ± 0.2 |
| A study in healthy young adult males showed a positive correlation between whole blood global protein O-GlcNAc levels and HOMA-IR (r = 0.68, p < 0.05).[14][15] |
Experimental Protocols
Chemoenzymatic Labeling of O-GlcNAcylated Proteins
This method allows for the specific labeling and subsequent detection or enrichment of O-GlcNAcylated proteins.
Materials:
-
Cell lysate
-
Mutant β-1,4-galactosyltransferase (Gal-T1(Y289L))
-
UDP-GalNAz (N-azidoacetylgalactosamine)
-
Alkyne-biotin or alkyne-fluorophore probe
-
Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)
-
Ligand (e.g., TBTA)
-
Streptavidin beads (for enrichment)
Procedure:
-
Incubate the cell lysate with Gal-T1(Y289L) and UDP-GalNAz to transfer the azido-sugar onto O-GlcNAc residues.
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction by adding the alkyne-probe, copper(I) catalyst, and ligand.
-
The labeled proteins can now be detected by fluorescence or enriched using streptavidin beads for subsequent analysis like mass spectrometry.
Mass Spectrometry for O-GlcNAc Site Analysis
Mass spectrometry is a powerful tool for identifying the specific sites of O-GlcNAcylation on proteins.
6.2.1. Electron Transfer Dissociation (ETD)
ETD is a fragmentation method that preserves the labile O-GlcNAc modification, allowing for direct site identification.
Procedure:
-
Enrich O-GlcNAcylated proteins or peptides (e.g., using chemoenzymatic labeling and affinity purification).
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) using ETD fragmentation.
-
Search the resulting spectra against a protein database to identify the O-GlcNAcylated peptides and pinpoint the modified serine or threonine residues.
6.2.2. Beta-elimination followed by Michael Addition with Dithiothreitol (BEMAD)
BEMAD converts the labile O-GlcNAc linkage to a more stable DTT adduct, which can be readily analyzed by conventional collision-induced dissociation (CID).
Procedure:
-
Perform a mild alkaline beta-elimination to remove the O-GlcNAc moiety, leaving a dehydroalanine or dehydroaminobutyric acid residue.
-
Conduct a Michael addition with DTT to add a stable tag to the site of modification.
-
Analyze the modified peptides by LC-MS/MS using CID. The mass shift corresponding to the DTT adduct confirms the original site of O-GlcNAcylation.
Enzymatic Quantification of UDP-GlcNAc
This assay provides a quantitative measure of the cellular UDP-GlcNAc pool.
Materials:
-
Cell or tissue extract
-
Recombinant OGT
-
A specific peptide substrate for OGT (e.g., a peptide derived from casein kinase II)
-
An antibody that recognizes the O-GlcNAcylated peptide
-
A secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the detection enzyme (e.g., chemiluminescent substrate)
-
UDP-GlcNAc standards
Procedure:
-
Prepare a standard curve using known concentrations of UDP-GlcNAc.
-
Incubate the cell/tissue extracts and standards with OGT and the peptide substrate. The amount of O-GlcNAcylated peptide produced will be proportional to the UDP-GlcNAc concentration.
-
Detect the amount of O-GlcNAcylated peptide using an ELISA-like format with the specific primary and secondary antibodies.
-
Quantify the UDP-GlcNAc concentration in the samples by comparing their signal to the standard curve.
Conclusion and Future Directions
N-Acetyl-D-glucosamine, through the HBP and O-GlcNAcylation, is a master regulator of cellular metabolism and signaling. Its involvement in fundamental cellular processes and its dysregulation in major human diseases underscore its importance as a target for further research and therapeutic development. The methodologies outlined in this guide provide a robust framework for investigating the intricate roles of GlcNAc and O-GlcNAcylation. Future research should focus on elucidating the site-specific functions of O-GlcNAcylation on a proteome-wide scale, understanding the dynamic interplay between O-GlcNAcylation and other post-translational modifications, and developing targeted therapies that modulate the HBP and O-GlcNAc cycling for the treatment of metabolic and other diseases. The continued development of advanced analytical techniques will be paramount in unraveling the full complexity of this "sweet" modification.
References
- 1. Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 3. O-GlcNAcylation: A major nutrient/stress sensor that regulates cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 6. Up-regulation of O-GlcNAc Transferase with Glucose Deprivation in HepG2 Cells Is Mediated by Decreased Hexosamine Pathway Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic approaches for site-specific O-GlcNAcylation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A role for N-acetylglucosamine as a nutrient sensor and mediator of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-talk between GlcNAcylation and phosphorylation: roles in insulin resistance and glucose toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Glucosamine-induced increase in Akt phosphorylation corresponds to increased endoplasmic reticulum stress in astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. O-GlcNAc modification is associated with insulin sensitivity in the whole blood of healthy young adult males - PMC [pmc.ncbi.nlm.nih.gov]
- 15. O-GlcNAc modification is associated with insulin sensitivity in the whole blood of healthy young adult males - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Labeling Patterns of N-Acetyl-D-glucosamine-13C3,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Acetyl-D-glucosamine-13C3,15N, a stable isotope-labeled monosaccharide critical for tracing metabolic pathways and quantifying protein glycosylation. This document details its metabolic integration, offers generalized experimental protocols for its use, and presents its known quantitative data.
Introduction to N-Acetyl-D-glucosamine and Isotopic Labeling
N-Acetyl-D-glucosamine (GlcNAc) is a fundamental amino sugar central to numerous biological processes. It is a key building block of complex carbohydrates and plays a crucial role in the post-translational modification of proteins, particularly O-GlcNAcylation. In this process, a single GlcNAc molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins, acting as a critical regulator of signaling pathways, gene expression, and protein function.
Isotopically labeled GlcNAc, such as this compound, serves as a powerful tool in metabolic research. By replacing naturally abundant atoms with their heavier, stable isotopes (in this case, three Carbon-13 and one Nitrogen-15 atoms), researchers can trace the journey of GlcNAc through cellular pathways and accurately quantify its incorporation into biomolecules using mass spectrometry. This enables the study of metabolic flux, the dynamics of protein glycosylation, and the identification of O-GlcNAc modified proteins.
Metabolic Integration of this compound
Exogenously supplied this compound is transported into the cell and enters the Hexosamine Biosynthesis Pathway (HBP). The HBP is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the activated sugar-nucleotide UDP-N-acetylglucosamine (UDP-GlcNAc). This UDP-GlcNAc, now carrying the isotopic label, is the donor substrate for O-GlcNAc Transferase (OGT), the enzyme that attaches the labeled GlcNAc to target proteins.
Key Signaling Pathways
1. The Hexosamine Biosynthesis Pathway (HBP): This pathway is the primary route for the synthesis of UDP-GlcNAc. It begins with fructose-6-phosphate, an intermediate of glycolysis, and through a series of enzymatic steps involving glutamine and acetyl-CoA, produces UDP-GlcNAc. The isotopically labeled GlcNAc can enter this pathway via the salvage pathway, where it is phosphorylated and then converted to UDP-GlcNAc.
Caption: Salvage Pathway for Labeled GlcNAc Integration.
2. O-GlcNAcylation Cycling: This is a dynamic and reversible post-translational modification. OGT catalyzes the addition of GlcNAc to proteins, while O-GlcNAcase (OGA) removes it. The balance between OGT and OGA activity is crucial for cellular signaling. Introducing this compound allows for the tracking of this dynamic process.
Caption: The Dynamic Cycle of O-GlcNAcylation.
Quantitative Data
The precise isotopic labeling pattern of commercially available this compound can vary by manufacturer. However, the general specifications are summarized below. It is recommended to obtain lot-specific data from the supplier for precise quantitative experiments.
| Parameter | Specification | Source |
| Molecular Formula | C₅¹³C₃H₁₅¹⁵NO₆ | Manufacturer Data |
| Molecular Weight | 225.21 g/mol | Manufacturer Data |
| Isotopic Enrichment (¹³C) | ≥ 99 atom % | Manufacturer Data |
| Isotopic Enrichment (¹⁵N) | ≥ 98 atom % | Manufacturer Data |
| Chemical Purity | ≥ 95% | Manufacturer Data |
Experimental Protocols
Generalized Chemoenzymatic Synthesis Approach
The synthesis of isotopically labeled GlcNAc often involves a combination of chemical synthesis and enzymatic reactions to achieve specific labeling patterns. A plausible, though generalized, synthetic route would involve:
-
Synthesis of Labeled Precursors: Starting with commercially available ¹³C-labeled glucose and ¹⁵N-labeled ammonia or an equivalent nitrogen source.
-
Enzymatic Conversion: Utilizing a series of enzymes, such as hexokinase, glucosamine-6-phosphate synthase, and glucosamine-6-phosphate N-acetyltransferase, to construct the GlcNAc backbone from the labeled precursors. The specific enzymes and reaction conditions would be optimized to ensure efficient incorporation of the isotopes.
-
Purification: The final product would be purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high chemical and isotopic purity.
Metabolic Labeling of Cultured Cells
This protocol describes a general workflow for labeling cellular proteins with this compound.
-
Cell Culture: Culture the cells of interest to approximately 70-80% confluency in standard growth medium.
-
Labeling Medium Preparation: Prepare a fresh growth medium supplemented with this compound. The final concentration of the labeled GlcNAc may range from 50 µM to 200 µM, depending on the cell line and experimental goals. A titration experiment is recommended to determine the optimal concentration.
-
Metabolic Labeling: Remove the standard growth medium from the cells, wash once with phosphate-buffered saline (PBS), and replace it with the labeling medium. Incubate the cells for a period ranging from 24 to 72 hours to allow for sufficient incorporation of the labeled GlcNAc into the cellular proteome.
-
Cell Harvest and Lysis: After incubation, wash the cells with ice-cold PBS and harvest by scraping or trypsinization. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
Enrichment of O-GlcNAcylated Proteins
Due to the low stoichiometry of O-GlcNAcylation, enrichment is often necessary for successful identification and quantification.
-
Lectin Affinity Chromatography: Wheat germ agglutinin (WGA) is a lectin that binds to GlcNAc. Use WGA-conjugated agarose beads to capture O-GlcNAcylated proteins from the cell lysate.
-
Incubate the cell lysate with the WGA beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a high concentration of free GlcNAc or a low pH elution buffer.
-
-
Chemoenzymatic Labeling and Enrichment: This method involves enzymatically attaching a biotin tag to the O-GlcNAc modification, followed by enrichment with streptavidin beads. This approach can offer higher specificity.
Mass Spectrometry Analysis and Data Interpretation
-
Protein Digestion: The enriched proteins are typically digested into peptides using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass shift corresponding to the incorporation of the ¹³C and ¹⁵N isotopes in the GlcNAc moiety.
-
Data Analysis: The raw mass spectrometry data is processed using specialized software to identify the O-GlcNAcylated peptides and quantify the level of isotopic enrichment. The mass difference between the labeled and unlabeled peptides allows for accurate quantification of O-GlcNAcylation dynamics.
Caption: General Experimental Workflow for Metabolic Labeling.
Conclusion
This compound is an invaluable tool for researchers in cell biology, drug discovery, and proteomics. Its ability to be metabolically incorporated into cellular glycoproteins allows for the detailed investigation of the Hexosamine Biosynthesis Pathway and the dynamic nature of O-GlcNAcylation. While specific synthesis protocols are not widely published, the generalized experimental workflows provided in this guide, in conjunction with the available quantitative data, offer a solid foundation for designing and executing robust experiments to unravel the complexities of GlcNAc metabolism and signaling.
A Technical Guide to N-Acetyl-D-glucosamine-13C3,15N for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercially available stable isotope-labeled monosaccharide, N-Acetyl-D-glucosamine-13C3,15N. This compound is a valuable tool for researchers studying metabolic pathways, particularly the hexosamine biosynthetic pathway (HBP) and post-translational modifications like O-GlcNAcylation. Its use in metabolic flux analysis and as an internal standard in mass spectrometry-based quantification allows for precise tracking and measurement of N-Acetyl-D-glucosamine (GlcNAc) metabolism and its downstream effects.
Commercial Suppliers and Product Specifications
Several commercial suppliers offer N-Acetyl-D-glucosamine with various isotopic labeling patterns. While the specific 13C3,15N labeled variant is less common than fully or partially 13C labeled versions, it is available from specialized chemical suppliers. Researchers should always request a certificate of analysis from the supplier to obtain lot-specific data on isotopic enrichment and chemical purity.
| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |
| MedChemExpress | This compound | HY-A0132S9 | >98% (typically) | Not specified on website, request CoA | mg scales |
| Omicron Biochemicals, Inc. | N-acetyl-D-[6-13C;15N]glucosamine | GLC-153 | High Purity | Not specified on website, request CoA | Contact for pricing and availability |
Table 1: Commercial Suppliers of this compound and Related Analogs.
Below is a summary of related isotopically labeled N-Acetyl-D-glucosamine products that can also be utilized in metabolic studies.
| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment |
| Sigma-Aldrich | N-Acetyl-α-D-glucosamine-13C6, 15N 1-phosphate, disodium salt | 915947 | ≥95% (CP) | ≥99 atom % 13C, ≥98 atom % 15N |
| Cambridge Isotope Laboratories, Inc. | N-Acetylglucosamine (13C6, 99%) | CLM-1827 | 99% | 99% 13C |
| MedChemExpress | N-Acetyl-D-glucosamine-13C2,15N | HY-A0132S2 | >98% | Not specified |
| MedChemExpress | N-Acetyl-D-glucosamine-13C6 | HY-A0132S1 | >98% | Not specified |
Table 2: Specifications of Related Commercially Available Isotopically Labeled N-Acetyl-D-glucosamine.
Key Physicochemical Properties
The following table summarizes the key physicochemical properties of unlabeled N-Acetyl-D-glucosamine. The labeled variant will have a slightly higher molecular weight.
| Property | Value | Reference |
| Molecular Formula | C8H15NO6 | --INVALID-LINK-- |
| Molecular Weight | 221.21 g/mol | --INVALID-LINK-- |
| Melting Point | 211 °C (decomposes) | --INVALID-LINK-- |
| Solubility | Water (50 mg/mL) | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
Table 3: Physicochemical Properties of N-Acetyl-D-glucosamine.
Signaling Pathways Involving N-Acetyl-D-glucosamine
N-Acetyl-D-glucosamine is a key metabolite in the Hexosamine Biosynthetic Pathway (HBP). The end product of this pathway, UDP-N-acetylglucosamine (UDP-GlcNAc), is the donor substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. O-GlcNAcylation plays a crucial role in regulating various cellular processes, including signal transduction, transcription, and metabolism.
Experimental Protocols
The primary application of this compound is in metabolic labeling studies to trace its incorporation into downstream metabolites and O-GlcNAcylated proteins. Below is a generalized protocol for a metabolic flux analysis experiment in cultured cells.
Objective: To quantify the flux of exogenous N-Acetyl-D-glucosamine into the O-GlcNAcylation pathway.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Cultured cells of interest (e.g., HeLa, HEK293)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Prepare labeling medium by supplementing the standard culture medium with a known concentration of this compound (e.g., 1-10 mM).
-
Remove the standard medium, wash the cells once with PBS, and replace it with the labeling medium.
-
Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the labeled GlcNAc.
-
-
Cell Lysis and Protein Extraction:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
Sample Preparation for Mass Spectrometry:
-
For analysis of O-GlcNAcylated proteins, perform protein digestion (e.g., with trypsin).
-
Enrich for O-GlcNAcylated peptides using techniques such as lectin affinity chromatography (e.g., with Wheat Germ Agglutinin) or chemoenzymatic labeling followed by affinity purification.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptide samples by LC-MS/MS.
-
Set the mass spectrometer to detect the mass shift corresponding to the incorporation of 13C3 and 15N into GlcNAc moieties on peptides.
-
Quantify the relative abundance of labeled and unlabeled O-GlcNAcylated peptides at each time point.
-
Data Analysis:
-
Calculate the isotopic enrichment of O-GlcNAcylated peptides over time to determine the rate of incorporation of exogenous N-Acetyl-D-glucosamine.
-
Use metabolic modeling software to calculate the flux through the HBP salvage pathway.
Conclusion
This compound is a powerful tool for researchers investigating the intricacies of the hexosamine biosynthetic pathway and O-GlcNAcylation. Its use in stable isotope tracing studies enables the precise quantification of metabolic flux and provides valuable insights into the regulation of these critical cellular processes. This technical guide serves as a starting point for researchers interested in utilizing this compound in their studies. For specific applications and detailed protocols, it is recommended to consult the relevant scientific literature.
Technical Guide: Stability and Storage of N-Acetyl-D-glucosamine-13C3,15N
This document provides an in-depth technical overview of the stability, recommended storage conditions, and potential degradation pathways for the isotopically labeled monosaccharide, N-Acetyl-D-glucosamine-13C3,15N. The information herein is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or tracer in quantitative analyses.
Stability Profile
This compound is a stable isotope-labeled version of N-Acetyl-D-glucosamine, a compound widely found in biological systems. The incorporation of heavy isotopes (¹³C and ¹⁵N) does not significantly alter the chemical stability of the molecule under standard storage conditions.[1] The stability data available for the unlabeled N-Acetyl-D-glucosamine is therefore considered the primary reference for handling its labeled counterpart.
The compound in its solid, crystalline form is stable for extended periods when stored correctly. Product information from suppliers indicates a shelf life of at least two to four years when stored at -20°C.[2][3] The primary factors influencing its stability are temperature, moisture, and pH. Exposure to strong acids, strong bases, or high temperatures can lead to degradation.[4][5]
Recommended Storage Conditions
Proper storage is critical to maintain the chemical integrity and purity of this compound. The following table summarizes the recommended conditions for the solid compound and its solutions.
| Form | Parameter | Recommended Condition | Rationale & Notes | Citation |
| Solid (Lyophilized Powder) | Temperature | -20°C | Ensures long-term stability and minimizes degradation. | [2][3][6] |
| Atmosphere | Store in a dry environment; consider use of an inert gas (e.g., Argon, Nitrogen). | Protects from moisture, which can initiate hydrolysis. Inert gas displaces oxygen and moisture. | [3][6] | |
| Container | Tightly sealed, light-resistant vial. | Prevents contamination and exposure to moisture and light. | [4][7] | |
| Duration | ≥ 4 years | Based on stability data for the unlabeled compound. | [2] | |
| Solutions (Aqueous) | Temperature | 2-8°C (Short-term) | Aqueous solutions are not recommended for long-term storage due to potential microbial growth and hydrolysis. | [2] |
| Preparation | Prepare fresh before use. | To ensure accurate concentration and avoid degradation. | ||
| pH | Neutral (approx. 7.2) | Solubility in PBS (pH 7.2) is approximately 5 mg/ml. Extreme pH should be avoided. | [2][4] | |
| Solutions (Organic Solvent) | Temperature | -20°C or -80°C | Provides better stability than aqueous solutions. | [2] |
| Solvent | DMSO (solubility ~10 mg/ml) or Dimethylformamide (solubility ~0.25 mg/ml). | Choose a solvent compatible with the downstream application. | [2] | |
| Preparation | Purge the solvent with an inert gas before dissolving the compound. | Removes dissolved oxygen which can participate in degradation reactions. | [2] | |
| Container | Tightly sealed vial suitable for low-temperature storage. | Prevents solvent evaporation and contamination. |
Known Degradation Pathways
Understanding the potential degradation pathways is essential for avoiding experimental artifacts and ensuring data accuracy.
| Pathway | Conditions / Agents | Description | Primary Degradation Products | Citation |
| Acid Hydrolysis | Strong acids (e.g., concentrated HCl) and elevated temperatures. | This method is used commercially to produce GlcNAc from chitin by breaking the glycosidic bonds and the amide linkage. | D-glucosamine and acetic acid. | [8][9] |
| Base-Catalyzed Degradation | Strong bases. | Incompatible with strong bases, which can catalyze deacetylation and other rearrangements. | Not specified in detail, but deacetylation is likely. | [4] |
| Thermal Degradation | High temperatures (e.g., in subcritical water, 170-230°C). | The degradation process in subcritical water has been shown to follow first-order kinetics. | Leads to a decrease in pH; further degradation of the resulting glucosamine can yield products like 5-(hydroxymethyl)-furfural. | [5] |
| Enzymatic Degradation | N-acetyl-D-glucosamine deacetylase. | Specific enzymes can cleave the N-acetyl group from the molecule. | D-glucosamine and acetate. | [10] |
| Oxidative Degradation | Strong oxidizing agents. | The molecule can be oxidized, though specific pathways are not detailed in the provided literature. | Carbon monoxide, carbon dioxide, nitrogen oxides upon combustion. | [4] |
Experimental Protocol: Long-Term Stability Assessment
This protocol outlines a general method for evaluating the long-term stability of this compound in its solid form.
Objective: To determine the purity and identity of solid this compound over a defined period under recommended storage conditions.
Materials and Equipment:
-
This compound (test article)
-
Reference standard (certified purity)
-
HPLC-grade water and acetonitrile
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV or ELSD detector
-
LC-MS/MS system for identity confirmation and isotopic purity
-
Stability chamber or freezer set to -20°C ± 5°C
Methodology:
-
Initial Analysis (T=0):
-
Accurately weigh and dissolve the test article in an appropriate solvent (e.g., water) to a known concentration.
-
Perform HPLC analysis to establish the initial purity profile. The primary peak should correspond to the compound, and its area percentage should be recorded.
-
Perform LC-MS/MS analysis to confirm the molecular weight (identity) and isotopic enrichment of the labeled compound.
-
-
Sample Storage:
-
Place multiple, tightly sealed vials of the solid test article in the stability chamber at -20°C.
-
Ensure vials are protected from light.
-
-
Stability Time Points:
-
Define testing intervals, for example: T=0, 3 months, 6 months, 12 months, 24 months, and 36 months.
-
-
Analysis at Each Time Point:
-
At each interval, remove one vial from the stability chamber.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a sample for analysis as described in step 1.
-
Perform HPLC analysis to determine the purity. Compare the chromatogram to the T=0 data, looking for any new impurity peaks or a decrease in the main peak area.
-
(Optional but recommended) Perform LC-MS/MS analysis to re-confirm identity, especially if significant changes in the HPLC profile are observed.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the purity of the compound at each time point.
-
The acceptance criterion is typically no significant change in purity (e.g., ≤2% decrease from the initial value) and no appearance of new impurity peaks greater than a defined threshold (e.g., 0.5%).
-
Visualization of Workflows
The following diagrams illustrate key logical and experimental workflows for handling and analyzing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. adipogen.com [adipogen.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. carlroth.com [carlroth.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6693188B2 - N-acetyl-D-glucosamine and process for producing N-acetyl-D-glucosamine - Google Patents [patents.google.com]
- 10. Degradation of Derivatives of N-Acetyl-D-glucosamine by Rhodococcus rhodochrous IFO 15564: Substrate Specificity and Its Application to the Synthesis of Allyl α-N-Acetyl-D-glucosaminide - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-D-glucosamine-13C3,15N: A Technical Guide to its Applications in Glycobiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, is a fundamental post-translational modification that plays a critical role in a vast array of biological processes, including cell signaling, immune recognition, and protein folding. The intricate and dynamic nature of the glycome presents a significant analytical challenge. Stable isotope labeling has emerged as a powerful tool to unravel the complexities of glycan structure and function. This technical guide focuses on the applications of N-Acetyl-D-glucosamine-13C3,15N (¹³C₃,¹⁵N-GlcNAc), a stable isotope-labeled monosaccharide, in the field of glycobiology. Its incorporation into glycans enables precise and quantitative analysis of glycan dynamics, biosynthesis, and turnover through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide will provide an in-depth overview of its core applications, detailed experimental protocols, and data interpretation strategies for researchers in academia and the pharmaceutical industry.
Core Applications in Glycobiology
The primary utility of ¹³C₃,¹⁵N-GlcNAc lies in its role as a metabolic tracer. When introduced to cells in culture, it is taken up and incorporated into the hexosamine biosynthetic pathway (HBP), ultimately leading to the formation of labeled UDP-N-acetylglucosamine (UDP-GlcNAc). This labeled sugar nucleotide then serves as a donor for various glycosyltransferases, resulting in the incorporation of the ¹³C₃,¹⁵N-GlcNAc moiety into a wide range of glycans, including N-linked and O-linked glycans.
The key applications of this approach include:
-
Quantitative Glycomics and Glycoproteomics: By comparing the abundance of labeled versus unlabeled glycans or glycopeptides, researchers can quantify changes in glycan expression and site occupancy under different experimental conditions. This is particularly valuable in biomarker discovery and in understanding the role of glycosylation in disease.
-
Metabolic Flux Analysis: Tracing the incorporation of the stable isotopes through the HBP allows for the measurement of metabolic flux through this critical pathway. This provides insights into how cellular metabolism is linked to glycosylation and how this nexus is altered in various physiological and pathological states.
-
Structural Analysis of Glycans: The presence of ¹³C and ¹⁵N nuclei facilitates structural elucidation by NMR spectroscopy. These isotopes provide additional NMR-active nuclei, which can be used in multidimensional NMR experiments to resolve complex glycan structures.
-
Glycan and Glycoprotein Turnover Studies: Pulse-chase experiments using ¹³C₃,¹⁵N-GlcNAc enable the measurement of the rates of synthesis and degradation of specific glycans and glycoproteins, providing a dynamic view of the glycome.
Data Presentation: Quantitative Insights
The quantitative data obtained from mass spectrometry-based experiments using ¹³C₃,¹⁵N-GlcNAc can be summarized to compare glycan abundance and turnover across different samples. The following tables provide illustrative examples of how such data can be presented.
Table 1: Relative Quantification of N-Glycans from a Comparative Glycoproteomics Study
| Glycan Composition | Unlabeled (Control) Peak Area | Labeled (Treated) Peak Area | Fold Change (Treated/Control) | p-value |
| Hex5HexNAc4dHex1 | 1.2 x 10⁷ | 2.5 x 10⁷ | 2.08 | < 0.05 |
| Hex6HexNAc5dHex1 | 8.5 x 10⁶ | 1.1 x 10⁷ | 1.29 | > 0.05 |
| Hex5HexNAc4NeuAc1 | 5.3 x 10⁶ | 9.8 x 10⁶ | 1.85 | < 0.05 |
| Hex5HexNAc4dHex1NeuAc1 | 3.1 x 10⁶ | 7.2 x 10⁶ | 2.32 | < 0.01 |
This table illustrates the relative abundance of specific N-glycans between a control and a treated cell population, as determined by metabolic labeling and LC-MS analysis.
Table 2: Isotope Incorporation and Turnover Rates for Specific Glycopeptides
| Glycopeptide (Site) | % Isotope Incorporation (24h) | Half-life (t₁/₂) (hours) |
| VVSVLTVLHQDWLNGK (N123) | 78% | 36.5 |
| YFNISQKHWI (N88) | 65% | 48.2 |
| TPLVSAQVR (N211) | 85% | 24.1 |
This table presents the percentage of ¹³C₃,¹⁵N-GlcNAc incorporation into specific glycopeptides after a 24-hour labeling period and the calculated half-life, indicating the turnover rate of the glycoprotein at that specific glycosylation site.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing ¹³C₃,¹⁵N-GlcNAc.
Protocol 1: Metabolic Labeling of Mammalian Cells
-
Cell Culture: Plate mammalian cells in appropriate growth medium and culture until they reach approximately 70-80% confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of ¹³C₃,¹⁵N-GlcNAc in sterile phosphate-buffered saline (PBS) or water. The final concentration in the cell culture medium will typically range from 50 µM to 200 µM, which should be optimized for the specific cell line and experimental goals.
-
Labeling: Aspirate the normal growth medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium containing ¹³C₃,¹⁵N-GlcNAc to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) to allow for the uptake and incorporation of the labeled sugar into cellular glycans. The incubation time will influence the degree of isotope incorporation.
-
Cell Harvest: After the labeling period, wash the cells twice with ice-cold PBS and harvest them by scraping or trypsinization. Centrifuge the cell suspension to pellet the cells and store the pellet at -80°C until further processing.
Protocol 2: Sample Preparation for Mass Spectrometry of Glycoproteins
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Sonicate or vortex the lysate to ensure complete cell disruption and solubilization of proteins.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: To denature the proteins and prepare them for enzymatic digestion, reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour. Subsequently, alkylate the free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
Proteolytic Digestion: Dilute the protein sample with ammonium bicarbonate buffer (50 mM, pH 8.0) to reduce the denaturant concentration. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Glycopeptide Enrichment (Optional): To increase the sensitivity of detection for glycopeptides, an enrichment step can be performed using techniques such as hydrophilic interaction liquid chromatography (HILIC) or specific affinity capture methods.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 3: NMR Sample Preparation for Labeled Glycans
-
Glycan Release: Following metabolic labeling, release the N-glycans from the glycoproteins using an enzyme such as PNGase F. O-glycans can be released chemically via beta-elimination.
-
Purification of Released Glycans: Purify the released glycans from peptides and other cellular components using methods like solid-phase extraction with graphitized carbon cartridges.
-
Sample Preparation for NMR: Dissolve the purified, labeled glycans in a suitable NMR solvent, typically deuterium oxide (D₂O). The concentration should be optimized for the specific NMR experiment, but generally, a higher concentration is preferred.
-
NMR Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR spectra. The presence of ¹³C and ¹⁵N will allow for heteronuclear correlation experiments that can aid in the assignment of resonances and determination of the glycan structure.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the application of ¹³C₃,¹⁵N-GlcNAc.
Caption: The Hexosamine Biosynthetic Pathway and entry of labeled GlcNAc.
Caption: Workflow for quantitative glycoproteomics using metabolic labeling.
Caption: Logical workflow for metabolic flux analysis using stable isotopes.
Conclusion
This compound is a versatile and powerful tool for the advanced study of glycobiology. Its application in metabolic labeling enables researchers to perform quantitative analyses of glycan and glycoprotein dynamics, elucidate complex glycan structures, and probe the intricate relationship between cellular metabolism and glycosylation. The detailed protocols and data presentation strategies outlined in this guide provide a framework for scientists and drug development professionals to effectively integrate this technology into their research, ultimately accelerating the discovery of novel biomarkers and therapeutic targets related to glycosylation. The continued development of mass spectrometry and NMR techniques, coupled with innovative stable isotope labeling strategies, promises to further expand our understanding of the critical roles glycans play in health and disease.
Methodological & Application
Application Notes and Protocols for N-Acetyl-D-glucosamine-13C3,15N Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting metabolic flux analysis (MFA) using N-Acetyl-D-glucosamine-13C3,15N (¹³C₃,¹⁵N-GlcNAc) as a stable isotope tracer. This powerful technique allows for the quantitative analysis of the flow of metabolites through the hexosamine biosynthetic pathway (HBP) and other related metabolic routes. Understanding these fluxes is critical for research in areas such as oncology, immunology, and neurodegenerative diseases, where alterations in GlcNAc metabolism are increasingly implicated.[1][2][3]
Introduction
N-Acetyl-D-glucosamine (GlcNAc) is a critical monosaccharide involved in various cellular processes, including protein glycosylation (N-linked and O-linked), and the synthesis of glycosaminoglycans and other complex carbohydrates.[4][5] The hexosamine biosynthetic pathway (HBP) is a key metabolic route that produces UDP-N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc used in these glycosylation reactions.[6][7][8] Dysregulation of the HBP has been linked to numerous diseases, making it a prime target for therapeutic intervention.
Metabolic flux analysis using stable isotope tracers is a powerful method to quantify the rate of metabolic reactions within a cell.[1][9][10] By introducing a labeled substrate like ¹³C₃,¹⁵N-GlcNAc, researchers can trace the incorporation of the heavy isotopes into downstream metabolites, providing a dynamic view of pathway activity that cannot be obtained from static metabolite measurements alone.[3][11] This protocol outlines the experimental design, cell culture, metabolite extraction, and analytical methods required for a successful ¹³C₃,¹⁵N-GlcNAc MFA study.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key metabolic pathways involving GlcNAc and the general workflow for a metabolic flux analysis experiment.
References
- 1. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotopes for Tracing Mammalian-Cell Metabolism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Analysis of the N-Acetylglucosamine Metabolic Genes of Streptomyces coelicolor and Role in Control of Development and Antibiotic Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. mdpi.com [mdpi.com]
- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetyl-D-glucosamine-13C3,15N In Vivo Labeling of Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo labeling of cultured mammalian cells using N-Acetyl-D-glucosamine-13C3,15N. This stable isotope-labeled monosaccharide serves as a powerful tool for tracing the flux of N-Acetyl-D-glucosamine (GlcNAc) through various metabolic pathways and for the quantitative analysis of protein glycosylation. The inclusion of both heavy carbon and nitrogen isotopes allows for precise tracking and quantification by mass spectrometry.
Application 1: Metabolic Labeling and Quantification of Protein O-GlcNAcylation Dynamics
This protocol describes the use of this compound to metabolically label proteins modified with O-linked N-acetylglucosamine (O-GlcNAc), a dynamic post-translational modification involved in various cellular processes.
Experimental Protocol
1. Cell Culture and Isotope Labeling:
-
Culture mammalian cells (e.g., HeLa, HEK293) in standard growth medium to the desired confluence (typically 70-80%).
-
Prepare labeling medium by supplementing glucose-free and glutamine-free DMEM with 10% dialyzed fetal bovine serum, 2 mM L-glutamine, 1 mM sodium pyruvate, and the desired concentration of this compound (typically 1-10 mM). Unlabeled N-Acetyl-D-glucosamine should be used for control cultures.
-
Remove the standard growth medium, wash the cells once with sterile phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.
-
Incubate the cells for a time course (e.g., 0, 6, 12, 24, 48 hours) to monitor the incorporation of the stable isotope label.
2. Cell Lysis and Protein Extraction:
-
After the desired labeling period, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Enrichment of O-GlcNAc Modified Proteins/Peptides:
-
Enrichment is crucial for detecting the low-abundant O-GlcNAc modification. Several methods can be employed:
-
Lectin Affinity Chromatography: Use wheat germ agglutinin (WGA) agarose beads to capture O-GlcNAc modified proteins.
-
Antibody-based Enrichment: Utilize an O-GlcNAc specific antibody (e.g., CTD110.6) conjugated to beads to immunoprecipitate O-GlcNAc modified proteins.
-
Chemoenzymatic Labeling: Employ a mutant galactosyltransferase (Y289L) to transfer an azide-modified galactose to O-GlcNAc residues, followed by click chemistry with a biotin-alkyne probe for affinity purification.
-
4. Protein Digestion and Sample Preparation for Mass Spectrometry:
-
Elute the enriched proteins and perform an in-solution or in-gel tryptic digestion.
-
Desalt the resulting peptides using a C18 StageTip or equivalent.
-
Resuspend the cleaned peptides in a solvent suitable for mass spectrometry analysis (e.g., 0.1% formic acid).
5. Mass Spectrometry Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
Look for the characteristic mass shift of +4 Da for peptides containing a single this compound modification.
Data Presentation
Table 1: Expected Mass Shifts in Mass Spectrometry Analysis
| Isotope Label | Number of Labels per GlcNAc | Theoretical Mass (Da) | Mass Shift (Da) |
| Unlabeled GlcNAc | 0 | 221.090 | 0 |
| This compound | 1 | 225.097 | +4.007 |
Table 2: Time-Course of this compound Incorporation into a Hypothetical O-GlcNAcylated Peptide
| Time (hours) | Unlabeled Peptide Peak Area | Labeled Peptide Peak Area | % Incorporation |
| 0 | 1.00E+08 | 0 | 0% |
| 6 | 7.50E+07 | 2.50E+07 | 25% |
| 12 | 5.20E+07 | 4.80E+07 | 48% |
| 24 | 2.10E+07 | 7.90E+07 | 79% |
| 48 | 5.00E+06 | 9.50E+07 | 95% |
Visualization
Experimental workflow for O-GlcNAcylation analysis.
Application 2: Metabolic Flux Analysis through the Hexosamine Biosynthesis Pathway
This protocol outlines the use of this compound to trace its entry and metabolism through the Hexosamine Biosynthesis Pathway (HBP), providing insights into the regulation of this critical pathway in various cellular states.
Experimental Protocol
1. Isotope Labeling of Cultured Cells:
-
Culture cells as described in Application 1.
-
For flux analysis, it is critical to reach a metabolic steady state. Pre-culture cells in the labeling medium with unlabeled GlcNAc for at least 24 hours.
-
Initiate the labeling by replacing the medium with one containing this compound.
-
Collect cell samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes) to capture the dynamic changes in metabolite labeling.
2. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Perform a series of freeze-thaw cycles to ensure complete cell lysis.
-
Centrifuge to pellet insoluble material.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
3. Mass Spectrometry Analysis of Metabolites:
-
Resuspend the dried metabolites in a solvent compatible with the chosen analytical platform (e.g., 50% acetonitrile for HILIC-MS).
-
Analyze the samples using LC-MS/MS or GC-MS.
-
Monitor the mass isotopologue distributions (MIDs) of key metabolites in the HBP, such as UDP-GlcNAc.
4. Data Analysis and Flux Calculation:
-
Correct the raw MS data for the natural abundance of isotopes.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic model of the HBP.
-
Calculate the flux rates through the different enzymatic steps of the pathway.
Data Presentation
Table 3: Key Metabolites in the Hexosamine Biosynthesis Pathway and their Expected Labeled Isotopologues
| Metabolite | Abbreviation | Unlabeled Mass (Da) | Labeled Mass (Da) with 13C3,15N-GlcNAc | Mass Shift (Da) |
| N-Acetyl-D-glucosamine-6-phosphate | GlcNAc-6-P | 301.056 | 305.063 | +4.007 |
| N-Acetyl-D-glucosamine-1-phosphate | GlcNAc-1-P | 301.056 | 305.063 | +4.007 |
| UDP-N-Acetyl-D-glucosamine | UDP-GlcNAc | 606.085 | 610.092 | +4.007 |
Table 4: Hypothetical Mass Isotopologue Distribution of UDP-GlcNAc after 60 minutes of Labeling
| Isotopologue | Abbreviation | Relative Abundance (%) |
| Unlabeled | M+0 | 15.2 |
| Labeled | M+4 | 84.8 |
Visualization
Metabolic Tracing with N-Acetyl-D-glucosamine-¹³C₃,¹⁵N: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for metabolic tracing studies utilizing the stable isotope-labeled monosaccharide, N-Acetyl-D-glucosamine-¹³C₃,¹⁵N (¹³C₃,¹⁵N-GlcNAc). This powerful tracer allows for the precise tracking and quantification of N-Acetyl-D-glucosamine (GlcNAc) flux through key metabolic pathways, most notably the Hexosamine Biosynthetic Pathway (HBP), and its subsequent incorporation into glycoproteins. Understanding the dynamics of these processes is crucial for elucidating disease mechanisms, identifying novel drug targets, and developing new therapeutic strategies.
Application Notes
Metabolic tracing with ¹³C₃,¹⁵N-GlcNAc offers a robust method to investigate the intricate roles of GlcNAc in cellular physiology and pathology. The stable isotopes ¹³C and ¹⁵N serve as non-radioactive labels that can be detected and quantified by mass spectrometry (MS), providing a detailed view of the metabolic fate of GlcNAc.
Key Applications:
-
Hexosamine Biosynthetic Pathway (HBP) Flux Analysis: The HBP is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc. By supplying cells with ¹³C₃,¹⁵N-GlcNAc, researchers can bypass the initial steps of the HBP and directly trace its conversion to UDP-¹³C₃,¹⁵N-GlcNAc and subsequent downstream products. This allows for the quantification of flux through the latter stages of the pathway and its response to various stimuli or drug treatments.
-
Glycoprotein Synthesis and Turnover: UDP-GlcNAc is the essential donor substrate for the glycosylation of proteins, a post-translational modification critical for protein folding, stability, localization, and function. Tracing the incorporation of ¹³C₃,¹⁵N-GlcNAc into the glycan moieties of specific proteins enables the study of glycoprotein synthesis rates, turnover, and the dynamics of specific glycosylation events under different physiological or pathological conditions.
-
O-GlcNAcylation Dynamics: A unique form of glycosylation, O-GlcNAcylation, involves the attachment of a single GlcNAc molecule to serine and threonine residues of nuclear and cytoplasmic proteins. This modification is highly dynamic and plays a crucial role in signal transduction and gene expression. ¹³C₃,¹⁵N-GlcNAc tracing can be employed to monitor the dynamics of O-GlcNAcylation on specific proteins, providing insights into its regulatory functions.
-
Drug Discovery and Development: By understanding how disease states or drug candidates affect GlcNAc metabolism and glycosylation, researchers can identify novel therapeutic targets within the HBP or glycosylation pathways. ¹³C₃,¹⁵N-GlcNAc tracing provides a quantitative tool to assess the efficacy and mechanism of action of drugs targeting these pathways.
Experimental Design and Protocols
The following protocols provide a general framework for conducting metabolic tracing experiments with ¹³C₃,¹⁵N-GlcNAc in cultured mammalian cells. Optimization of specific parameters, such as tracer concentration and labeling time, may be required for different cell types and experimental goals.
Signaling Pathway: The Hexosamine Biosynthetic Pathway (HBP)
The diagram below illustrates the central role of the Hexosamine Biosynthetic Pathway in cellular metabolism, leading to the synthesis of UDP-GlcNAc.
Application Notes and Protocols for N-Acetyl-D-glucosamine-13C3,15N in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and ubiquitous post-translational modification (PTM) of nuclear, cytoplasmic, and mitochondrial proteins.[1] This single sugar modification is crucial in regulating a myriad of cellular processes, including signal transduction, transcription, and cell cycle control.[2] Dysregulation of O-GlcNAcylation has been implicated in various diseases, such as cancer, diabetes, and neurodegenerative disorders.[3] Consequently, the quantitative analysis of O-GlcNAc dynamics is essential for understanding disease pathogenesis and for the development of novel therapeutics.
Metabolic labeling with stable isotopes has emerged as a powerful strategy for the quantitative analysis of PTMs, including O-GlcNAcylation. N-Acetyl-D-glucosamine-13C3,15N is a stable isotope-labeled monosaccharide that can be used as a metabolic precursor to introduce a specific mass shift into O-GlcNAc modifications. When cells are cultured in the presence of this compound, it is metabolized through the hexosamine biosynthetic pathway and incorporated into O-GlcNAcylated proteins. This results in a +4 Da mass shift in the O-GlcNAc moiety, enabling the differentiation and relative quantification of O-GlcNAcylated peptides from different experimental conditions using mass spectrometry.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in quantitative O-GlcNAc proteomics.
Principle of the Method
The quantitative proteomics strategy using this compound is based on the principle of metabolic labeling. Cells are grown in media supplemented with either the "light" (natural abundance) or "heavy" (13C3,15N-labeled) N-Acetyl-D-glucosamine. The labeled GlcNAc is converted to UDP-GlcNAc and then transferred onto serine and threonine residues of target proteins by O-GlcNAc transferase (OGT).
Following cell lysis and protein digestion, the resulting peptide mixtures are analyzed by high-resolution mass spectrometry. The mass spectrometer can distinguish between the light and heavy O-GlcNAcylated peptides based on their mass difference. The relative abundance of the heavy and light forms of an O-GlcNAcylated peptide is determined by comparing the signal intensities of their respective isotopic envelopes. This allows for the accurate quantification of changes in O-GlcNAcylation levels between different samples.
Signaling Pathway and Experimental Workflow
The metabolic incorporation of this compound follows the hexosamine biosynthetic pathway (HBP). The diagram below illustrates the key steps.
References
Application Notes and Protocols for Efficient N-Acetyl-D-glucosamine-¹³C₃,¹⁵N Incorporation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotopes is a powerful technique for tracing the flux of metabolites through biochemical pathways and for quantitative proteomics and glycomics. The incorporation of isotopically labeled precursors into cellular macromolecules allows for their detection and quantification by mass spectrometry. N-Acetyl-D-glucosamine (GlcNAc) is a critical monosaccharide involved in the biosynthesis of glycoproteins and O-GlcNAcylation, a key post-translational modification implicated in numerous signaling pathways. This document provides detailed application notes and protocols for the efficient incorporation of N-Acetyl-D-glucosamine-¹³C₃,¹⁵N into the glycans of mammalian cells in culture. This enables the precise tracking and quantification of glycosylation dynamics, providing valuable insights for drug development and biomedical research.
The protocols outlined below are designed to be adaptable to various mammalian cell lines. However, optimization of specific parameters such as cell density, incubation time, and concentration of the labeled GlcNAc may be necessary for achieving maximal incorporation efficiency in a particular experimental system.
Signaling Pathways and Experimental Workflow
The incorporation of N-Acetyl-D-glucosamine-¹³C₃,¹⁵N into cellular glycans relies on the hexosamine biosynthetic pathway (HBP). Exogenously supplied GlcNAc can enter this pathway and be converted to UDP-GlcNAc, the donor substrate for glycosyltransferases.
Hexosamine Biosynthetic Pathway (HBP) and O-GlcNAcylation
Caption: Metabolic incorporation of ¹³C₃,¹⁵N-GlcNAc.
Experimental Workflow for ¹³C₃,¹⁵N-GlcNAc Labeling and Analysis
Caption: ¹³C₃,¹⁵N-GlcNAc labeling and analysis workflow.
Recommended Cell Culture Media for Efficient Incorporation
For efficient incorporation of exogenously supplied N-Acetyl-D-glucosamine-¹³C₃,¹⁵N, it is recommended to use a culture medium that supports robust cell growth while minimizing the dilution of the isotopic label from endogenous synthesis. A glucose- and glutamine-restricted medium can enhance the uptake and utilization of the labeled GlcNAc.
Table 1: Recommended Basal Media and Supplements
| Component | Recommended Formulation | Rationale |
| Basal Medium | Glucose-free and Glutamine-free DMEM or RPMI-1640 | Minimizes competition from endogenous hexosamine biosynthesis pathway precursors. |
| Dialyzed Fetal Bovine Serum (dFBS) | 10% (v/v) | Provides essential growth factors without introducing unlabeled small molecule metabolites, including amino acids and sugars. |
| Glucose | 1-5 mM (Low Glucose) | Provides essential energy for cell viability but limits the flux through the HBP from glycolysis. Concentration should be optimized for the specific cell line. |
| L-Glutamine | 0.5-2 mM (Low Glutamine) | Reduces the primary nitrogen source for the de novo synthesis of glucosamine-6-phosphate. |
| N-Acetyl-D-glucosamine-¹³C₃,¹⁵N | 1-10 mM | The primary source for labeled GlcNAc incorporation. The optimal concentration should be determined empirically. |
| Penicillin-Streptomycin | 1% (v/v) | To prevent bacterial contamination. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with N-Acetyl-D-glucosamine-¹³C₃,¹⁵N
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Labeling medium (see Table 1 for formulation)
-
N-Acetyl-D-glucosamine-¹³C₃,¹⁵N (isotopic purity >98%)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell scraper
-
Sterile culture plates/flasks
Procedure:
-
Cell Seeding: Seed the cells in culture plates or flasks at a density that will result in approximately 50-60% confluency at the time of labeling.
-
Cell Growth: Culture the cells in complete medium at 37°C in a humidified incubator with 5% CO₂ until they reach the desired confluency.
-
Preparation for Labeling:
-
Aspirate the complete medium from the cells.
-
Wash the cells once with sterile PBS to remove any residual medium.
-
-
Metabolic Labeling:
-
Add the pre-warmed (37°C) labeling medium containing N-Acetyl-D-glucosamine-¹³C₃,¹⁵N to the cells.
-
Incubate the cells for a duration equivalent to at least two cell doubling times to achieve high levels of incorporation. The optimal incubation time may vary between cell lines and should be determined empirically (e.g., 24-72 hours).
-
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
For downstream proteomics, lyse the cells directly on the plate using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Alternatively, detach the cells using Trypsin-EDTA, neutralize with complete medium, and then pellet the cells by centrifugation. Wash the cell pellet twice with ice-cold PBS. The cell pellet can be stored at -80°C until further processing.
-
Protocol 2: Protein Extraction, Digestion, and Preparation for Mass Spectrometry
Materials:
-
Labeled cell pellet or lysate from Protocol 1
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Protein Extraction and Quantification:
-
Resuspend the cell pellet in lysis buffer.
-
Sonicate the sample on ice to ensure complete lysis and shear nucleic acids.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Quantify the protein concentration using a compatible protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide solution with TFA to a final concentration of 0.1%.
-
Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
The dried peptides are now ready for mass spectrometry analysis.
-
Data Presentation and Analysis
The incorporation of N-Acetyl-D-glucosamine-¹³C₃,¹⁵N can be quantified by analyzing the mass spectra of glycopeptides. The mass shift resulting from the incorporation of the stable isotopes allows for the differentiation between labeled and unlabeled glycan species.
Table 2: Expected Mass Shifts for ¹³C₃,¹⁵N-GlcNAc Incorporation
| Isotope | Number of Labeled Atoms | Expected Mass Shift (Da) |
| ¹³C | 3 | +3.009 |
| ¹⁵N | 1 | +0.997 |
| Total | 4 | +4.006 |
The efficiency of incorporation can be calculated by comparing the peak intensities of the labeled and unlabeled glycopeptides in the mass spectrum.
Table 3: Example Calculation of Incorporation Efficiency
| Glycopeptide | Unlabeled (¹²C, ¹⁴N) Intensity (Aᵤ) | Labeled (¹³C₃, ¹⁵N) Intensity (Aₗ) | Incorporation Efficiency (%) |
| Peptide-HexNAc | 1.5 x 10⁵ | 8.5 x 10⁵ | 85.0 |
| Peptide-HexNAc₂ | 1.0 x 10⁵ | 9.0 x 10⁵ | 90.0 |
| Calculation | Efficiency = [Aₗ / (Aᵤ + Aₗ)] x 100 |
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the efficient metabolic incorporation of N-Acetyl-D-glucosamine-¹³C₃,¹⁵N into mammalian cells. This enables researchers to perform detailed quantitative analyses of glycoprotein dynamics and O-GlcNAcylation. The successful application of these methods will facilitate a deeper understanding of the roles of glycosylation in health and disease, and aid in the development of novel therapeutic strategies.
Application Notes and Protocols for Studying O-GlcNAcylation Dynamics with N-Acetyl-D-glucosamine-13C3,15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (O-GlcNAc) molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1] This modification is crucial in regulating a multitude of cellular processes, including signal transduction, transcription, and protein stability.[2][3] The enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) catalyze the addition and removal of O-GlcNAc, respectively.[2] The donor substrate for OGT is UDP-N-acetylglucosamine (UDP-GlcNAc), the end product of the hexosamine biosynthetic pathway (HBP), which integrates nutrient status from glucose, amino acid, fatty acid, and nucleotide metabolism.[4][5] Consequently, O-GlcNAcylation is considered a critical nutrient sensor.[1][6]
Dysregulation of O-GlcNAcylation is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.[6][7] Studying the dynamics of O-GlcNAcylation—the rates of its addition and removal—is essential for understanding its role in cellular physiology and pathology. Metabolic labeling with stable isotope-labeled precursors is a powerful technique for quantifying these dynamics.[8][9]
This document provides detailed application notes and protocols for utilizing N-Acetyl-D-glucosamine-13C3,15N to study O-GlcNAcylation dynamics. By introducing a "heavy" isotope-labeled GlcNAc into the cellular system via the salvage pathway, researchers can distinguish between pre-existing ("light") and newly synthesized ("heavy") O-GlcNAcylated proteins, enabling the measurement of turnover rates.[10][11][12]
Principle of the Method
The core of this method lies in metabolic labeling. Cells are cultured in a medium supplemented with this compound. This heavy GlcNAc analog enters the cell and is converted to UDP-13C3,15N-GlcNAc through the salvage pathway.[5][12] OGT then transfers this heavy GlcNAc moiety onto target proteins.
By employing a pulse-chase experimental design coupled with mass spectrometry-based proteomics, it is possible to track the incorporation and removal of the heavy label over time. This allows for the determination of site-specific O-GlcNAcylation turnover rates on a proteome-wide scale. The workflow typically involves cell culture with the isotopic label, protein extraction, enrichment of O-GlcNAcylated peptides, and finally, analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[13][14]
Signaling and Metabolic Pathways
The study of O-GlcNAcylation dynamics is intrinsically linked to cellular metabolism and signaling. The diagrams below illustrate the key pathways involved.
Caption: this compound salvage pathway.
Caption: Experimental workflow for O-GlcNAcylation dynamics.
Experimental Protocols
Protocol 1: Cell Culture and Metabolic Labeling
-
Cell Culture: Culture cells of interest (e.g., HeLa, HEK293) in standard growth medium (e.g., DMEM with 10% FBS) to the desired confluency (typically 70-80%).
-
Labeling Medium Preparation: Prepare a labeling medium by supplementing glucose-free and glutamine-free DMEM with dialyzed FBS, standard concentrations of glucose and glutamine, and the desired concentration of this compound (typically 1-10 mM).
-
Pulse Labeling:
-
Remove the standard growth medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the heavy label.
-
Cell Harvest:
-
At each time point, place the culture dish on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate or scrape them into a tube for subsequent lysis.
-
Protocol 2: Protein Extraction and Digestion
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors).
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a compatible protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Reduce the protein disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate the free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting: Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1% and desalt using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.
-
Lyophilization: Dry the eluted peptides completely using a vacuum centrifuge.
Protocol 3: Enrichment of O-GlcNAcylated Peptides
Due to the low stoichiometry of O-GlcNAcylation, enrichment is a critical step.[7][14]
Chemoenzymatic Labeling and Affinity Purification: [15]
-
Chemoenzymatic Labeling:
-
Resuspend the dried peptides in a labeling buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add a mutant galactosyltransferase (e.g., Y289L Gal-T1) and UDP-GalNAz (N-azidoacetylgalactosamine).
-
Incubate for 2-4 hours at 4°C. This enzyme will transfer a GalNAz moiety to the O-GlcNAc residue.
-
-
Click Chemistry:
-
To the labeled peptide solution, add a biotinylated alkyne probe.
-
Add a copper(I) catalyst (e.g., from a solution of CuSO4 and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).
-
Incubate for 1 hour at room temperature. This will attach a biotin tag to the azido group.
-
-
Affinity Purification:
-
Equilibrate streptavidin-coated magnetic beads with a wash buffer.
-
Add the biotinylated peptide solution to the beads and incubate for 1-2 hours at room temperature with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched O-GlcNAcylated peptides using a solution containing a high concentration of acetonitrile and a low pH (e.g., 0.1% TFA).
-
Protocol 4: LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS:
-
Resuspend the enriched peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system.
-
Use a data-dependent acquisition method, where the most abundant precursor ions are selected for fragmentation. Employ fragmentation methods like Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD). HCD is useful for observing the characteristic oxonium reporter ions of GlcNAc, while ETD can help to localize the modification site.[14][16]
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a protein sequence database.
-
Configure the search parameters to include O-GlcNAcylation (on Ser/Thr) as a variable modification, as well as the heavy-labeled O-GlcNAc (+ mass shift of the 13C3,15N label).
-
The software will identify peptides and quantify the relative abundance of the light (endogenous) and heavy (newly incorporated) forms of each O-GlcNAcylated peptide.
-
-
Turnover Rate Calculation: The turnover rate (k) can be calculated by fitting the change in the fraction of the heavy-labeled peptide over time to a first-order kinetic model. The half-life (t1/2) of the modification can then be calculated as ln(2)/k.
Quantitative Data Presentation
The following table provides a template for presenting quantitative data on O-GlcNAcylation dynamics. The values are hypothetical and for illustrative purposes.
| Protein | UniProt ID | Site | Peptide Sequence | Half-life (hours) |
| O-GlcNAc Transferase | Q8N126 | S20 | AGS DGLAPAR | 8.5 |
| Nucleoporin p62 | P37198 | T268 | VFGQT SSATTK | 12.3 |
| c-Myc | P01106 | T58 | SPPT SPSSDSK | 2.1 |
| Tau | P10636 | S400 | GSLDNITHVPGGGNK | 24.7 |
| CREB | P16220 | S40 | GPESS DEEDSAPR | 5.8 |
Conclusion
The use of this compound in combination with modern mass spectrometry techniques provides a powerful platform for the quantitative analysis of O-GlcNAcylation dynamics.[8][17] The protocols outlined in this document offer a comprehensive workflow for researchers to investigate the turnover of this critical post-translational modification on a proteome-wide scale. Such studies are vital for elucidating the regulatory roles of O-GlcNAcylation in health and disease and for the development of novel therapeutic strategies.
References
- 1. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System [frontiersin.org]
- 3. O-GlcNAc Cycling: A Link Between Metabolism and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 5. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Beginner's Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GT Digital Repository [repository.gatech.edu]
- 8. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 9. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 10. Glutamine deprivation triggers NAGK-dependent hexosamine salvage | eLife [elifesciences.org]
- 11. Glutamine deprivation triggers NAGK-dependent hexosamine salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of N-Acetyl-D-glucosamine-¹³C₃,¹⁵N Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the study of glycoproteins labeled with N-Acetyl-D-glucosamine (GlcNAc) containing three ¹³C atoms and one ¹⁵N atom. These methods are invaluable for elucidating the structure, dynamics, and interactions of glycoproteins at an atomic level, which is critical for understanding their biological function and for the development of novel therapeutics.
Introduction to NMR Spectroscopy of Labeled Glycoproteins
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biological macromolecules in solution.[1] Isotopic labeling of proteins with NMR-active nuclei such as ¹³C and ¹⁵N is often essential for overcoming the challenges of signal overlap and low sensitivity, especially for larger molecules.[2][3] For glycoproteins, selectively labeling the glycan moieties provides a unique window into their conformation, dynamics, and interactions with the protein surface and other binding partners.
Labeling the N-Acetyl-D-glucosamine (GlcNAc) residue is particularly strategic as it is the first sugar attached to the asparagine side-chain in N-linked glycosylation. This provides a specific probe at the glycan-protein interface. The use of N-Acetyl-D-glucosamine-¹³C₃,¹⁵N allows for the application of powerful heteronuclear NMR experiments to selectively observe the signals from the glycan.
Isotopic Labeling Strategy
The core of this methodology is the incorporation of N-Acetyl-D-glucosamine-¹³C₃,¹⁵N into the glycoprotein of interest. This is typically achieved by expressing the protein in a mammalian cell line, such as Human Embryonic Kidney (HEK) 293 cells, which are capable of performing complex post-translational modifications, including glycosylation.[4]
Workflow for Isotopic Labeling
Caption: Workflow for producing glycoproteins with labeled GlcNAc.
Experimental Protocols
Protocol 1: Expression and Purification of ¹³C₃,¹⁵N-GlcNAc Labeled Glycoprotein
This protocol is adapted for suspension cultures of HEK293 cells, a common system for producing recombinant glycoproteins.
Materials:
-
HEK293 suspension cells (e.g., Expi293F™)
-
Appropriate culture medium (e.g., FreeStyle™ 293 Expression Medium)
-
Plasmid DNA encoding the glycoprotein of interest
-
Transfection reagent (e.g., PEI, ExpiFectamine™)
-
N-Acetyl-D-glucosamine-¹³C₃,¹⁵N (commercially available)
-
Purification resins (e.g., Ni-NTA for His-tagged proteins)
-
NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5, in 90% H₂O/10% D₂O)
Procedure:
-
Cell Culture: Culture HEK293 cells in suspension according to the manufacturer's protocol to the desired density for transfection.
-
Transfection: Prepare the plasmid DNA and transfection reagent complex and add it to the cell culture.
-
Media Exchange and Labeling: 24 hours post-transfection, pellet the cells by gentle centrifugation and resuspend them in fresh culture medium supplemented with N-Acetyl-D-glucosamine-¹³C₃,¹⁵N. A typical starting concentration is 50-100 mg/L, but this may need to be optimized for your specific protein.
-
Protein Expression: Continue the culture for 4-6 days. The labeled GlcNAc will be taken up by the cells and incorporated into the glycan chains.
-
Harvesting: Pellet the cells and collect the supernatant containing the secreted glycoprotein.
-
Purification: Purify the glycoprotein from the supernatant using appropriate chromatography techniques based on the properties of your protein (e.g., affinity chromatography for tagged proteins, followed by size exclusion chromatography).
-
Buffer Exchange and Concentration: Exchange the purified protein into the final NMR buffer and concentrate it to a typical NMR concentration of 0.1-1.0 mM.
Protocol 2: NMR Data Acquisition - ¹H-¹⁵N HSQC
The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of protein NMR.[5] In this application, it will selectively detect the amide group of the ¹⁵N-labeled GlcNAc residue, providing a unique spectral fingerprint.
Spectrometer Setup:
-
A high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
Tune and match the probe for ¹H and ¹⁵N frequencies.
-
Shim the magnetic field to achieve good homogeneity.
Key Acquisition Parameters:
-
Pulse Sequence: A standard sensitivity-enhanced ¹H-¹⁵N HSQC with water suppression (e.g., hsqcetf3gpsi on Bruker spectrometers).
-
Temperature: 298 K (25 °C), or a temperature at which the protein is stable and gives sharp signals.
-
¹H Spectral Width: ~12 ppm, centered on the water resonance (~4.7 ppm).
-
¹⁵N Spectral Width: ~35 ppm, centered around 118 ppm (a typical value for amides).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Recycle Delay: 1.0 - 1.5 seconds.
Procedure:
-
Load the prepared glycoprotein sample into an NMR tube.
-
Insert the sample into the spectrometer and allow the temperature to equilibrate.
-
Load the ¹H-¹⁵N HSQC experiment and set the acquisition parameters as described above.
-
Acquire the spectrum. The experiment time will vary from minutes to several hours depending on the sample and desired signal-to-noise ratio.
-
Process the data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.
Data Presentation and Analysis
The primary result of the ¹H-¹⁵N HSQC experiment will be a 2D spectrum showing a correlation peak for the N-H group of each ¹³C₃,¹⁵N-GlcNAc residue. Since there is typically one such labeled residue per glycosylation site, this provides a highly specific probe.
Logic of Spectral Analysis
Caption: Logic for analyzing NMR data from labeled glycoproteins.
Quantitative Data: Representative Chemical Shifts
The chemical shifts of the GlcNAc nuclei will be sensitive to the local chemical environment within the protein. The following table provides typical chemical shift values for free N-Acetyl-D-glucosamine in aqueous solution, which serve as a starting point for assignment.[6] Note that the actual values in a protein will vary.
| Atom | Chemical Shift (ppm) |
| ¹³C | |
| C1 | 97.6 |
| C2 | 59.4 |
| C3 | 76.6 |
| C4 | 72.8 |
| C5 | 78.7 |
| C6 | 63.4 |
| C=O | 177.5 |
| CH₃ | 24.9 |
| ¹H | |
| H1 | 5.19 |
| H2 | 3.87 |
| H3 | 3.76 |
| H4 | 3.48 |
| H5 | 3.85 |
| H6a | 3.83 |
| H6b | 3.82 |
| CH₃ | 2.04 |
Note: The specific ¹³C atoms that are labeled in a ¹³C₃ precursor may vary depending on the synthesis. This information should be obtained from the supplier.
Advanced NMR Experiments
Beyond the initial HSQC, a variety of other NMR experiments can be employed to gain deeper insights.
-
¹H-¹³C HSQC: If the GlcNAc is also ¹³C labeled, this experiment will show correlations for all the C-H pairs in the sugar ring, providing more detailed structural information.
-
Triple Resonance Experiments (e.g., HNCA, HNCO): While typically used for protein backbone assignment, modified versions of these experiments can be used to link the GlcNAc amide with the asparagine side-chain to which it is attached.
-
Relaxation Experiments (T₁, T₂, NOE): Measuring the relaxation rates of the GlcNAc nuclei provides information about the dynamics of the glycan on pico- to nanosecond timescales. This can reveal whether the glycan is flexible or held rigidly against the protein surface.
-
Saturation Transfer Difference (STD) NMR: This experiment is used to study the binding of the glycoprotein to a ligand. It can identify which parts of the glycan are in close contact with the binding partner.
By employing these advanced techniques, researchers can build a comprehensive picture of the role of glycosylation in protein function, paving the way for new discoveries in biology and medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aheyam.science [aheyam.science]
- 6. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with N-Acetyl-D-glucosamine-¹³C₃,¹⁵N Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Acetyl-D-glucosamine-¹³C₃,¹⁵N as an internal standard to mitigate matrix effects in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled (SIL) internal standard like N-Acetyl-D-glucosamine-¹³C₃,¹⁵N?
A1: Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1][2] Because N-Acetyl-D-glucosamine-¹³C₃,¹⁵N is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization suppression or enhancement effects caused by the sample matrix.[3] This allows for more accurate and precise quantification by correcting for variations in sample preparation, injection volume, and matrix effects.[4]
Q2: What are the key advantages of using a ¹³C and ¹⁵N-labeled internal standard over a deuterium-labeled one?
A2: While deuterium-labeled standards are common, they can sometimes exhibit different chromatographic retention times and extraction recoveries compared to the unlabeled analyte due to the deuterium isotope effect.[1][3] ¹³C and ¹⁵N labeling results in a slightly greater mass shift, which can help to avoid spectral crosstalk, and these labels are less prone to exchange with protons in the solvent, ensuring greater stability.[5]
Q3: When adding the N-Acetyl-D-glucosamine-¹³C₃,¹⁵N internal standard to my samples, at what stage and at what concentration should it be added?
A3: The internal standard should be added to your samples as early as possible in the sample preparation workflow, ideally before any extraction or protein precipitation steps. This ensures that it accounts for any analyte loss during these procedures.[4] The concentration should be similar to the expected concentration of the endogenous N-Acetyl-D-glucosamine in your samples.[6]
Q4: Can I use N-Acetyl-D-glucosamine-¹³C₃,¹⁵N to quantify other N-acetylated hexosamines like N-acetylmannosamine (ManNAc) or N-acetylgalactosamine (GalNAc)?
A4: While structurally similar, it is not ideal. For the most accurate quantification, the internal standard should be an isotopic variant of the specific analyte of interest. Since ManNAc and GalNAc are stereoisomers of N-Acetyl-D-glucosamine, they may have slightly different chromatographic behavior and ionization efficiencies. Using a dedicated stable isotope-labeled internal standard for each analyte is recommended for optimal results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in the analyte/internal standard peak area ratio across replicates. | Inconsistent addition of the internal standard. | Ensure precise and consistent pipetting of the internal standard into all samples. Use a calibrated pipette and mix thoroughly after addition. |
| Incomplete protein precipitation or extraction. | Optimize the protein precipitation or extraction protocol. Ensure complete mixing and appropriate incubation times. | |
| Variable matrix effects not fully compensated for by the internal standard.[3] | Further optimize sample cleanup procedures to remove interfering matrix components. Consider alternative extraction techniques like solid-phase extraction (SPE). | |
| The internal standard peak is detected, but the analyte peak is not. | The analyte concentration is below the limit of detection (LOD). | Concentrate the sample if possible, or adjust the analytical method to improve sensitivity (e.g., optimize MS parameters). |
| The analyte has degraded during sample preparation or storage. | Ensure proper sample handling and storage conditions. Investigate the stability of N-Acetyl-D-glucosamine under your experimental conditions. | |
| The retention times of the analyte and internal standard are significantly different. | This is less common with ¹³C and ¹⁵N labeling but can occur with deuterium labeling.[1] | While a slight shift is acceptable, a large difference can lead to differential matrix effects.[3] Ensure you are using a high-quality, appropriately labeled internal standard. If the shift persists, investigate the chromatographic conditions. |
| The internal standard signal is unexpectedly low or absent in some samples. | Pipetting error during the addition of the internal standard. | Re-prepare the affected samples, paying close attention to the addition of the internal standard. |
| Severe ion suppression in specific samples. | Dilute the sample to reduce the concentration of interfering matrix components. Further optimize the sample cleanup protocol. | |
| The analyte peak shape is poor (e.g., tailing, fronting). | Issues with the chromatographic separation. | Optimize the mobile phase composition, gradient, and flow rate. Ensure the analytical column is not overloaded and is in good condition. |
| Co-eluting interfering substances. | Improve the sample cleanup procedure to remove these interferences. Adjust the chromatography to separate the analyte from the interfering peaks. |
Experimental Protocols
Sample Preparation and Extraction
This protocol is a general guideline for the extraction of N-Acetyl-D-glucosamine from plasma samples. Optimization may be required for other biological matrices.
-
Thaw Samples: Thaw plasma samples on ice.
-
Spike Internal Standard: To 100 µL of plasma, add 10 µL of N-Acetyl-D-glucosamine-¹³C₃,¹⁵N internal standard solution (concentration should be optimized based on expected analyte levels). Vortex briefly to mix.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each sample.
-
Vortex: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting parameters for LC-MS/MS analysis. These will need to be optimized for your specific instrumentation.
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 2% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to 2% B and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS Detection | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Acetyl-D-glucosamine | 222.1 | 162.1 |
| N-Acetyl-D-glucosamine-¹³C₃,¹⁵N | 226.1 | 165.1 |
Note: The exact m/z values may vary slightly depending on the adduction state ([M+H]⁺, [M+Na]⁺, etc.). These should be confirmed by direct infusion of the analyte and internal standard.
Visualizations
Caption: Experimental workflow for the quantification of N-Acetyl-D-glucosamine.
Caption: The Hexosamine Biosynthesis and O-GlcNAcylation Signaling Pathway.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. N-acetylglucosamine Signaling: Transcriptional Dynamics of a Novel Sugar Sensing Cascade in a Model Pathogenic Yeast, Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
Technical Support Center: N-Acetyl-D-glucosamine-13C3,15N Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-D-glucosamine-13C3,15N. The information is designed to help optimize mass spectrometry parameters and address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in mass spectrometry?
A1: The exact mass of this compound is higher than its unlabeled counterpart due to the incorporation of three 13C atoms and one 15N atom. Based on common fragmentation patterns of N-acetylhexosamines, the following mass transitions can be predicted for use in Multiple Reaction Monitoring (MRM) experiments.
Table 1: Predicted Mass Transitions for N-Acetyl-D-glucosamine Isotopologues
| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Ionization Mode |
| N-Acetyl-D-glucosamine (Unlabeled) | 220.1 | 118.9 | Negative |
| N-Acetyl-D-glucosamine-13C6 | 226.1 | 123.9 | Negative |
| This compound | 224.1 | Dependent on fragment | Negative |
Note: The specific product ion for this compound will depend on which part of the molecule the isotopes are incorporated into. Experimental validation is crucial.
Q2: Which ionization technique is most suitable for this compound analysis?
A2: Electrospray ionization (ESI) is a commonly used and effective soft ionization technique for analyzing N-acetylated sugars like N-Acetyl-D-glucosamine.[1] It typically results in minimal in-source fragmentation, which is advantageous for quantifying the intact molecule.[1] Both positive and negative ion modes can be used, though negative mode is often preferred for acidic glycans.[1] For GC-MS analysis, derivatization followed by electron ionization (EI) is standard.
Q3: What are the critical parameters to optimize for electrospray ionization (ESI) of this compound?
A3: Several ESI source parameters should be optimized to achieve the best signal intensity and stability. These include:
-
Capillary Voltage: Optimization is crucial for efficient ionization.
-
Nebulizer Pressure: Affects droplet size and desolvation.
-
Drying Gas Flow Rate and Temperature: Essential for efficient solvent evaporation.
General recommendations suggest that for analytes in highly aqueous solutions, a higher sprayer potential might be necessary.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.
Issue 1: Poor or No Signal Intensity
Possible Causes and Solutions:
| Cause | Solution |
| Improper ESI source settings | Systematically optimize capillary voltage, nebulizer pressure, and drying gas flow and temperature. Use a tuning solution to ensure the instrument is performing optimally. |
| Suboptimal mobile phase composition | For reversed-phase LC-MS, ensure the mobile phase contains a suitable modifier (e.g., 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) to promote ionization. |
| Sample degradation | N-acetylated sugars can be labile. Ensure proper sample handling and storage. Avoid repeated freeze-thaw cycles. |
| Ion suppression from matrix components | Dilute the sample or improve sample cleanup procedures to reduce matrix effects. Utilize a stable isotope-labeled internal standard to compensate for suppression. |
| Incorrect mass transition settings | Verify the precursor and product ion m/z values for this compound. Perform a product ion scan to identify the most abundant and stable fragment ions. |
Issue 2: High Background Noise or Contamination
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated mobile phase or LC system | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. Check for contamination in solvent bottles and tubing. |
| Carryover from previous injections | Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the injection port and needle. Inject solvent blanks between samples to monitor for carryover. |
| Leaks in the LC or MS system | Check for leaks in fittings and connections. A leak can introduce air and other contaminants into the system. |
| Dirty ion source | A contaminated ion source can be a significant source of background noise. Follow the manufacturer's instructions to clean the ion source components, such as the capillary and skimmer. |
Issue 3: Inconsistent Retention Time
Possible Causes and Solutions:
| Cause | Solution |
| Changes in mobile phase composition | Ensure mobile phases are prepared consistently and are well-mixed. For gradient elution, ensure the pump is functioning correctly. |
| Column degradation | The performance of the LC column can degrade over time. Replace the column if peak shape and retention time stability deteriorate. |
| Fluctuations in column temperature | Use a column oven to maintain a stable column temperature, which is crucial for reproducible chromatography. |
| Air bubbles in the pump or lines | Degas the mobile phases before use and prime the pumps to remove any air bubbles. |
Experimental Protocols
LC-MS/MS Method for N-Acetylglucosamine
This protocol is adapted from a validated method for the quantification of N-acetylglucosamine in human plasma and can be used as a starting point for optimizing the analysis of this compound.[3]
-
Sample Preparation: Protein precipitation with acetonitrile is a simple and effective method for plasma samples.[3]
-
Chromatographic Separation:
-
Column: Hypersil Silica column (150mm x 2mm, 5µm).[3]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, with a suitable modifier for ionization.
-
-
Mass Spectrometry:
GC-MS/MS Method for N-Acetylglucosamine
This protocol is based on a method for the selective and accurate quantification of N-acetylglucosamine in biological samples.[4][5]
-
Sample Preparation (Derivatization):
-
Gas Chromatography:
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Detection: Multiple Reaction Monitoring (MRM) or full scan for qualitative analysis.
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting workflow for common mass spectrometry issues.
References
- 1. Mass Spectrometry and Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: GC-MS Analysis of N-Acetyl-D-glucosamine-13C3,15N
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of N-Acetyl-D-glucosamine-13C3,15N.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of N-Acetyl-D-glucosamine (GlcNAc)?
A1: N-Acetyl-D-glucosamine is a polar and non-volatile compound due to the presence of multiple hydroxyl (-OH) and an N-acetyl group.[1] These characteristics make it unsuitable for direct analysis by Gas Chromatography, which requires analytes to be volatile to travel through the GC column.[1][2][3] Derivatization chemically modifies the analyte to increase its volatility and thermal stability, allowing for successful separation and detection by GC-MS.[4]
Q2: What are the most common derivatization methods for GlcNAc in GC-MS?
A2: The most prevalent method is a two-step process:
-
Methoximation (or Ethoximation): This step converts the carbonyl group of the sugar into an oxime.[4][5] This is crucial for preventing the formation of multiple isomers (tautomers) in solution, which would otherwise result in multiple chromatographic peaks for a single analyte, complicating quantification.[1][4][5]
-
Silylation: Following methoximation, a silylating reagent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used.[5] This step replaces the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (TMS) groups, significantly increasing the volatility of the molecule.[4][5]
Q3: I am observing multiple peaks for my GlcNAc standard. What could be the cause?
A3: The presence of multiple peaks for a single GlcNAc standard is a common issue and can be attributed to several factors:
-
Incomplete Derivatization: If either the methoximation or silylation step is incomplete, it can lead to a mixture of partially derivatized products, each with a different retention time.[5] For N-acetylhexosamines, derivatives with four or five trimethylsilyl (TMS) groups can be observed due to the lower reactivity of the secondary amino group.[6][7]
-
Isomer Formation: If the initial methoximation step is skipped or inefficient, the sugar can exist in different isomeric forms (anomers) in solution, each of which can be derivatized to produce a distinct peak.[1]
-
Moisture Contamination: Silylating reagents are highly sensitive to moisture.[5] The presence of water will consume the reagent and lead to incomplete derivatization and potentially side reactions, resulting in multiple peaks and poor reproducibility.[2]
-
Derivative Instability: TMS derivatives can be unstable, and degradation can occur in the injection port or over time if samples are not analyzed promptly, leading to the appearance of new peaks.[2][5]
Q4: How can I improve the reproducibility of my derivatization?
A4: To enhance reproducibility, consider the following:
-
Strict Anhydrous Conditions: Ensure all glassware, solvents, and the sample itself are completely dry.[2][5] High sugar concentrations can make complete drying challenging.[5]
-
Automated Derivatization: Automated, just-in-time derivatization can significantly improve reproducibility by ensuring consistent reaction times and minimizing the time between derivatization and injection, which is crucial for unstable derivatives.[6][7][8]
-
Consistent Reaction Conditions: Precisely control the temperature and incubation times for both the methoximation and silylation steps.[7]
-
Use of an Internal Standard: The use of a stable, isotopically labeled internal standard like this compound is essential to correct for variations in derivatization efficiency and sample introduction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | Incomplete derivatization due to reagent degradation or insufficient amount. | Use fresh derivatization reagents. Ensure the reagent volume is sufficient for the sample amount. |
| Active sites in the GC inlet liner or column. | Replace the GC inlet liner. Condition the column according to the manufacturer's instructions. | |
| Leak in the GC system. | Perform a leak check of the GC system, particularly at the injector and column fittings. | |
| Multiple Peaks for a Single Analyte | Incomplete methoximation step. | Ensure the methoximation reaction goes to completion by optimizing reaction time and temperature.[9] |
| Incomplete silylation. | Optimize silylation time and temperature. Ensure silylating reagent is in excess.[9] Steer the derivatization towards the more stable 4TMS derivative.[6][7] | |
| Presence of moisture. | Dry samples thoroughly before derivatization. Use anhydrous solvents and reagents. Store reagents under inert gas.[5] | |
| Peak Tailing | Active sites in the GC system (liner, column). | Use a deactivated liner. Trim the front end of the GC column. |
| Incompatible solvent or derivatization reagent with the column phase. | Ensure the chosen solvent and reagents are compatible with your GC column. | |
| Overloading of the column. | Dilute the sample or reduce the injection volume. | |
| Poor Reproducibility | Inconsistent derivatization conditions. | Use an autosampler for precise timing and volume of reagent addition. Control temperature accurately.[6][7] |
| Instability of derivatives. | Analyze samples immediately after derivatization. An automated just-in-time derivatization approach is highly recommended.[6][7][8] | |
| Manual injection variability. | Use an autosampler for injections to ensure consistent injection volume and speed. | |
| Baseline Noise or Ghost Peaks | Contaminated carrier gas. | Use high-purity carrier gas and install purifiers. |
| Septum bleed. | Use a high-quality, low-bleed septum and do not overtighten the septum nut.[10] | |
| Carryover from previous injections. | Run a solvent blank after highly concentrated samples. Clean the injector port. |
Experimental Protocols
Protocol 1: Two-Step Ethoximation and Trimethylsilylation
This protocol is adapted from a method developed for the quantification of N-acetylglucosamine in biological samples.[6][7]
1. Sample Preparation:
-
Ensure the sample containing this compound is completely dry. If not analyzed within 24 hours, samples should be redried.[6][7]
2. Ethoximation:
-
Dissolve the dried sample in 18 µL of water-free pyridine containing 19 mg/mL of ethoxylamine hydrochloride (EtOx).[6][7]
-
Incubate the mixture at 25°C for 120 minutes with agitation (250 rpm).[6][7] This step converts carbonyl groups to ethylhydroxylamino groups.[6][7]
3. Trimethylsilylation:
-
Add 42 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[6][7]
-
Incubate at 40°C for 50 minutes with agitation (250 rpm).[6] This step replaces acidic protons with trimethylsilyl groups.[6][7]
4. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
Protocol 2: Methoximation and TBDMS Silylation
This protocol is a general method for the derivatization of amino acids and organic acids, which can be adapted for amino sugars. It produces more stable tert-butyldimethylsilyl (TBDMS) derivatives.[11]
1. Sample Preparation:
-
Evaporate the sample to complete dryness in a reaction vial.
2. Methoximation:
-
Prepare a 40 mg/mL solution of methoxyamine hydrochloride in dry pyridine.[11]
-
Add 100 µL of this solution to the dried sample.[11]
-
Heat at 60°C for 12-24 hours.[11]
3. TBDMS Silylation:
-
Cool the sample to room temperature.
-
Add 100 µL of N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) containing 1% tert-butyldimethylchlorosilane (TBDMSCl).[11]
-
Heat at 60°C for 12-24 hours.[11]
4. GC-MS Analysis:
-
Cool to room temperature and transfer an aliquot to an autosampler vial for GC-MS analysis.
Quantitative Data Summary
| Parameter | Derivatization Method | Value/Observation | Reference |
| Derivatization Efficiency | Ethoximation/TMS | Can be matrix-dependent and not always quantitative. Estimated to be 80-115% for monosaccharides. | [6] |
| Optimal Ethoximation | Ethoximation/TMS | 25°C for 120 minutes showed optimal results. | [6][7] |
| Optimal Silylation | Ethoximation/TMS | 50°C for 50 minutes was found to be sufficient. Longer times did not provide additional benefits. | [6][7] |
| Derivative Stability | TMS Derivatives | Known to be unstable, necessitating prompt analysis after derivatization. | [2][5] |
| Derivative Stability | TBDMS Derivatives | More stable and less sensitive to moisture compared to TMS derivatives. | |
| Limit of Detection (LOD) | Ethoximation/TMS with MS/MS and TOFMS | Lower femtomol range. | [6][8] |
Visualizations
Caption: Experimental workflow for the two-step derivatization of N-Acetyl-D-glucosamine.
Caption: Logical workflow for troubleshooting the issue of multiple peaks in GC-MS analysis.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. iris.unitn.it [iris.unitn.it]
- 10. m.youtube.com [m.youtube.com]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Technical Support Center: N-Acetyl-D-glucosamine-13C3,15N Fluxomics Data Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Acetyl-D-glucosamine-13C3,15N as a tracer for metabolic flux analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications in fluxomics?
This compound is a stable isotope-labeled monosaccharide used as a tracer in metabolic flux analysis (MFA). It contains three Carbon-13 (13C) atoms and one Nitrogen-15 (15N) atom. Its primary application is to trace the flow of both carbon and nitrogen through the Hexosamine Biosynthesis Pathway (HBP) and downstream pathways involved in the synthesis of glycoproteins, glycolipids, and other macromolecules. This dual-labeling strategy provides a more detailed understanding of cellular metabolism compared to single-labeled tracers.[1][2][3]
Q2: Which metabolic pathways can be investigated using this tracer?
The primary pathway investigated is the Hexosamine Biosynthesis Pathway (HBP) , where N-Acetyl-D-glucosamine (GlcNAc) is a key intermediate. By tracing the incorporation of the 13C and 15N labels, you can quantify the flux through this pathway and its contribution to the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc).[4][5][6] Downstream pathways that can be studied include:
-
N-linked and O-linked glycosylation: Tracing the labeled GlcNAc moiety into glycoproteins.[7][8]
-
Glycolipid synthesis: Following the incorporation of the tracer into the carbohydrate portion of glycolipids.
-
Amino acid metabolism: The nitrogen from GlcNAc can be transferred to other amino acids through transamination reactions.[2]
Q3: What are the advantages of using a dual 13C and 15N labeled tracer?
Using a dual-labeled tracer offers several advantages:
-
Simultaneous Carbon and Nitrogen Tracing: It allows for the concurrent tracking of both carbon and nitrogen atoms from a single precursor molecule, providing a more comprehensive view of metabolic pathways.[2]
-
Increased Resolution of Converging Pathways: The distinct mass shifts from both 13C and 15N can help to resolve fluxes through converging metabolic pathways that might be indistinguishable with a single label.
-
Enhanced Confidence in Flux Calculations: The additional constraints provided by the dual labels can improve the accuracy and reliability of metabolic flux models.
Q4: What analytical instrumentation is required for this type of analysis?
High-resolution mass spectrometry (MS) is essential for distinguishing between the incorporation of 13C and 15N isotopes.[9] Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS or Orbitrap-based mass spectrometers are recommended. These instruments provide the necessary mass accuracy and resolution to separate the isotopic peaks of dually labeled metabolites from their unlabeled counterparts and from each other.[9] While Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, MS is generally more sensitive for this application.[1][7]
Troubleshooting Guides
Experimental Design & Execution
Issue: Low or no incorporation of the 13C3,15N label into downstream metabolites.
-
Possible Cause 1: Inefficient tracer uptake.
-
Troubleshooting:
-
Verify the concentration of the tracer in the culture medium.
-
Optimize the incubation time to allow for sufficient uptake and metabolism.
-
Ensure that the cell type you are using can efficiently transport and utilize N-Acetyl-D-glucosamine.
-
-
-
Possible Cause 2: Rapid dilution of the label by endogenous unlabeled pools.
-
Troubleshooting:
-
Consider using a higher concentration of the tracer, if not toxic to the cells.
-
Perform a time-course experiment to identify the optimal labeling duration before significant dilution occurs.
-
-
-
Possible Cause 3: Incorrect experimental conditions.
-
Troubleshooting:
-
Ensure that the cells are in a metabolic state where the HBP is active.
-
Verify that other media components are not inhibiting the uptake or metabolism of the tracer.
-
-
Mass Spectrometry Data Acquisition
Issue: Poor resolution of isotopic peaks, making it difficult to distinguish between 13C and 15N labeling.
-
Possible Cause 1: Insufficient mass spectrometer resolution.
-
Troubleshooting:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) capable of resolving small mass differences.
-
Increase the resolution setting on your instrument, even if it reduces sensitivity slightly.
-
-
-
Possible Cause 2: Suboptimal ionization or fragmentation.
-
Troubleshooting:
-
Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, capillary temperature) for the target metabolites.
-
If performing tandem MS (MS/MS), optimize the collision energy to obtain informative fragment ions that retain the labels.
-
-
Data Analysis & Interpretation
Issue: Inaccurate quantification of isotopic enrichment due to natural abundance.
-
Possible Cause: Failure to correct for the natural abundance of stable isotopes (e.g., 13C, 15N, 17O, 18O).
Issue: Mass isotopomer distribution (MID) data is complex and difficult to interpret.
-
Possible Cause: Overlapping isotopic envelopes from multiple labeled species and their natural abundance.
-
Troubleshooting:
-
Utilize deconvolution algorithms to separate the contributions of different labeled species to the observed mass spectrum.
-
Consult with a specialist in metabolic flux analysis to assist with the interpretation of complex MIDs.
-
Visualize the data in the context of known metabolic pathways to aid in interpretation.
-
-
Quantitative Data Summary
Table 1: Expected Mass Shifts for Key Metabolites in the Hexosamine Biosynthesis Pathway with this compound Tracer
| Metabolite | Unlabeled Monoisotopic Mass (Da) | Labeled Monoisotopic Mass (Da) | Mass Shift (Da) | Number of 13C Atoms | Number of 15N Atoms |
| N-Acetyl-D-glucosamine-6-phosphate | 301.0512 | 305.0515 | +4.0003 | 3 | 1 |
| N-Acetyl-D-glucosamine-1-phosphate | 301.0512 | 305.0515 | +4.0003 | 3 | 1 |
| UDP-N-acetyl-D-glucosamine | 607.0802 | 611.0805 | +4.0003 | 3 | 1 |
Note: The exact mass shift will depend on the specific isotopologues formed. The values above represent the incorporation of the intact 13C3,15N-acetylglucosamine moiety.
Experimental Protocols
Protocol: 13C3,15N-GlcNAc Labeling and Metabolite Extraction for LC-MS Analysis
-
Cell Culture and Tracer Administration:
-
Culture cells to the desired confluency in standard growth medium.
-
Remove the standard medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add pre-warmed labeling medium containing this compound at the desired concentration.
-
Incubate the cells for the predetermined labeling period.
-
-
Quenching and Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Immediately add ice-cold 80% methanol to quench metabolic activity and lyse the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex the lysate vigorously and incubate at -80°C for at least 30 minutes.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites for LC-MS analysis.
-
Visualizations
Caption: Data analysis workflow for this compound fluxomics.
Caption: Hexosamine Biosynthesis Pathway (HBP) with 13C3,15N-GlcNAc tracer.
Caption: Troubleshooting decision tree for low label incorporation.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Low Incorporation of N-Acetyl-D-glucosamine-13C3,15N in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low incorporation of N-Acetyl-D-glucosamine-13C3,15N in cell culture experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general metabolic pathway for N-Acetyl-D-glucosamine (GlcNAc) in mammalian cells?
A1: Exogenously supplied GlcNAc is transported into the cell and can enter the hexosamine biosynthesis pathway (HBP). It is phosphorylated by N-acetylglucosamine kinase (NAGK) to GlcNAc-6-phosphate. This is then converted to GlcNAc-1-phosphate, which is subsequently converted to UDP-GlcNAc, a key substrate for glycosylation reactions.[1][2]
Q2: How is isotopically labeled GlcNAc, such as this compound, utilized by the cell?
A2: this compound is a stable isotope-labeled version of GlcNAc.[3] It is used as a tracer to study metabolic flux and the incorporation of GlcNAc into glycoproteins and other glycoconjugates. The heavy isotopes (13C and 15N) allow for the detection and quantification of labeled molecules by mass spectrometry.
Q3: What are the primary reasons for observing low incorporation of labeled GlcNAc?
A3: Low incorporation can stem from several factors, including:
-
Cell type-specific transport efficiency: Different cell lines exhibit varying capacities for GlcNAc uptake.
-
Competition with glucose: High concentrations of glucose in the culture medium can inhibit GlcNAc transport.
-
Suboptimal culture conditions: Factors like cell density, passage number, and media composition can influence metabolic activity and nutrient uptake.
-
Incorrect labeling strategy: The concentration of labeled GlcNAc and the duration of the labeling period may not be optimized for the specific cell line and experimental goals.
Q4: Can the presence of antibiotics in the culture medium affect GlcNAc incorporation?
A4: While direct and widespread effects are not extensively documented, some antibiotics can interfere with cellular metabolism. It is advisable to perform pilot experiments to assess the impact of any additives, including antibiotics, on your specific labeling experiment.
Troubleshooting Guide
Issue 1: Low or Undetectable Labeled GlcNAc Incorporation
This is the most common issue encountered during metabolic labeling experiments with this compound. The following sections provide potential causes and solutions.
Not all cell lines transport GlcNAc with the same efficiency. Some cell types may have a low abundance of the necessary transporters.
Troubleshooting Steps:
-
Literature Review: Check scientific literature for data on GlcNAc uptake in your specific cell line.
-
Cell Line Comparison: If possible, test incorporation in a cell line known to have high GlcNAc uptake (e.g., HEK293T or HeLa cells) as a positive control.
-
Transporter Overexpression: For certain applications, transiently or stably overexpressing a relevant glucose transporter (e.g., GLUT2) could enhance uptake, though this may alter cellular physiology.
Glucose and GlcNAc can compete for the same glucose transporters (GLUTs). High glucose levels in the culture medium can significantly reduce the uptake of GlcNAc.
Troubleshooting Steps:
-
Reduce Glucose Concentration: Culture cells in a medium with a lower glucose concentration during the labeling period. Be mindful that drastic changes in glucose levels can impact cell health and metabolism. A gradual adaptation to lower glucose media may be necessary.
-
Glucose-Free Pulse: For short-term labeling experiments, consider a brief incubation in a glucose-free medium containing the labeled GlcNAc. Monitor cell viability closely during this period.
The concentration of the labeled GlcNAc and the duration of the labeling experiment are critical parameters.
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.
-
Time-Course Experiment: Harvest cells at different time points after the addition of the labeled GlcNAc to identify the optimal labeling duration. Incorporation can often be detected within hours, but maximal labeling may take longer.
Issue 2: High Variability in Incorporation Between Replicates
Inconsistent results across experimental replicates can obscure meaningful data.
Variations in cell density, passage number, and overall cell health can lead to metabolic heterogeneity.
Troubleshooting Steps:
-
Standardize Seeding Density: Ensure that all experimental flasks or plates are seeded with the same number of cells.
-
Use Consistent Passage Numbers: Use cells within a narrow passage number range for all experiments.
-
Monitor Cell Viability: Regularly assess cell viability to ensure that the experimental conditions are not inducing stress or cell death.
Errors in sample preparation and analysis can introduce variability.
Troubleshooting Steps:
-
Consistent Sample Handling: Ensure all samples are processed identically, from cell lysis to the final analytical measurement.
-
Use of Internal Standards: Incorporate an internal standard during sample preparation for mass spectrometry to control for variations in sample handling and instrument response.
Data Presentation
The following tables provide illustrative data on GlcNAc incorporation. Note that these values are examples and will vary depending on the specific experimental conditions.
Table 1: Example of this compound Incorporation in Different Cell Lines
| Cell Line | Glucose Concentration in Medium | Labeling Time (hours) | Labeled UDP-GlcNAc (%) |
| HEK293T | 25 mM | 24 | 60-80% |
| HeLa | 25 mM | 24 | 50-70% |
| CHO-K1 | 25 mM | 24 | 30-50% |
| Primary Fibroblasts | 25 mM | 24 | 10-30% |
Table 2: Example of the Effect of Glucose Concentration on this compound Incorporation in HEK293T Cells
| Glucose Concentration in Medium | Labeling Time (hours) | Labeled UDP-GlcNAc (%) |
| 25 mM | 24 | 65% |
| 10 mM | 24 | 85% |
| 5 mM | 24 | 95% |
| 1 mM | 24 | >98% |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Media Exchange: Aspirate the growth medium and replace it with fresh medium containing the desired concentration of this compound. If investigating the effect of glucose, use media with varying glucose concentrations.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 4, 8, 12, 24 hours).
-
Cell Harvesting:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer for protein analysis or methanol-based extraction for metabolomics).
-
Collect the cell lysate and clarify by centrifugation to remove cellular debris.
-
-
Sample Storage: Store the clarified lysate at -80°C until further analysis.
Protocol 2: Quantification of Labeled UDP-GlcNAc by Mass Spectrometry
-
Metabolite Extraction:
-
To the cell pellet, add a pre-chilled extraction solution (e.g., 80% methanol).
-
Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at high speed to pellet the protein.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (Optional): Depending on the analytical method, derivatization may be necessary to improve the chromatographic properties and ionization efficiency of UDP-GlcNAc.
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable chromatographic method (e.g., HILIC) to separate UDP-GlcNAc from other metabolites.
-
Monitor the transition of the precursor ion (labeled UDP-GlcNAc) to a specific product ion in multiple reaction monitoring (MRM) mode for quantification.
-
-
Data Analysis: Calculate the percentage of labeled UDP-GlcNAc by comparing the peak areas of the labeled and unlabeled species.
Visualizations
Caption: Metabolic pathway of this compound incorporation.
Caption: Troubleshooting workflow for low GlcNAc incorporation.
Caption: General experimental workflow for GlcNAc labeling.
References
- 1. 13C labeling dynamics of intra- and extracellular metabolites in CHO suspension cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compartment‐specific 13C metabolic flux analysis reveals boosted NADPH availability coinciding with increased cell‐specific productivity for IgG1 producing CHO cells after MTA treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purity Analysis of Synthetic N-Acetyl-D-glucosamine-¹³C₃,¹⁵N
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of synthetic N-Acetyl-D-glucosamine-¹³C₃,¹⁵N.
Frequently Asked Questions (FAQs)
Q1: What are the expected purity specifications for N-Acetyl-D-glucosamine-¹³C₃,¹⁵N?
A1: While a specific certificate of analysis for the ¹³C₃,¹⁵N labeled compound is not publicly available, the purity specifications are expected to be similar to the high-purity unlabeled compound. Key parameters include:
| Parameter | Typical Specification |
| Assay (HPLC) | ≥98.0% |
| Isotopic Purity | ≥99 atom % ¹³C; ≥99 atom % ¹⁵N |
| Chemical Purity (by NMR) | Conforms to structure |
| Appearance | White to off-white powder or crystalline solid |
| Solubility | Soluble in water |
| Loss on Drying | ≤ 1.0% |
| Residue on Ignition | ≤ 0.1% |
| Heavy Metals | ≤ 10 ppm |
| Residual Solvents | To be specified by the manufacturer (e.g., Methanol, Ethanol) |
Q2: What are the most common analytical techniques for determining the purity of N-Acetyl-D-glucosamine-¹³C₃,¹⁵N?
A2: The most common and effective analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) to determine chemical purity and quantify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight, assess isotopic enrichment, and identify impurities. The fragmentation pattern can provide structural information.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify organic impurities.[2]
Q3: What are potential sources of impurities in synthetic N-Acetyl-D-glucosamine-¹³C₃,¹⁵N?
A3: Impurities can arise from the starting materials, synthesis process, and degradation. Potential impurities include:
-
Unlabeled N-Acetyl-D-glucosamine: Incomplete incorporation of the stable isotopes.
-
Di-acetylated species: Over-acetylation during the synthesis.
-
Glucosamine: Incomplete acetylation of the starting material.
-
Anomers (α and β): While not impurities in the traditional sense, the ratio of anomers can be important for certain applications.
-
Residual Solvents: From the purification and crystallization steps (e.g., methanol, ethanol).[3][4]
-
Degradation products: Arising from improper storage or handling.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of N-Acetyl-D-glucosamine-¹³C₃,¹⁵N.
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Retention Time Shift | Fluctuation in column temperature, changes in mobile phase composition, column degradation, or differences in instrument dwell volume.[5][6] Isotopically labeled standards can sometimes exhibit slightly different retention times compared to their unlabeled counterparts.[7] | - Ensure consistent column temperature using a column oven.- Prepare fresh mobile phase and ensure accurate composition.- Equilibrate the column for a sufficient time before analysis.- Use an internal standard to normalize retention times.- If the shift is consistent, adjust the integration window accordingly. |
| Poor Peak Shape (Tailing or Fronting) | Column overload, secondary interactions with the stationary phase, or issues with the mobile phase pH. | - Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Use a high-purity stationary phase and guard column. |
| Ghost Peaks | Carryover from previous injections or contamination in the mobile phase or system. | - Implement a robust needle wash protocol.- Run blank injections to identify the source of contamination.- Use fresh, high-purity mobile phase solvents and additives. |
| Low Signal Intensity | Sample degradation, incorrect detector settings, or ion suppression in LC-MS. | - Prepare fresh samples and standards.- Optimize detector parameters (e.g., wavelength for UV, gas and temperature settings for ELSD/MS).- In LC-MS, modify the chromatography to separate the analyte from co-eluting matrix components that may cause ion suppression.[7] |
Mass Spectrometry (MS) Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incorrect Molecular Ion Peak | Contamination, incorrect instrument calibration, or unexpected adduct formation. | - Run a system suitability check with a known standard.- Recalibrate the mass spectrometer.- Analyze the spectrum for common adducts (e.g., +Na, +K, +NH₄). |
| Low Isotopic Enrichment | Issues with the synthesis of the labeled compound or contamination with unlabeled material. | - Verify the isotopic purity stated by the manufacturer.- If synthesizing in-house, review the labeling procedure and ensure complete incorporation of isotopes. |
| Unexpected Fragmentation Pattern | In-source fragmentation or presence of an isomer. | - Optimize the ion source conditions (e.g., cone voltage) to minimize in-source fragmentation.- Compare the fragmentation pattern with that of a reference standard if available. The fragmentation of N-acetylhexosamines can be complex.[1] |
NMR Spectroscopy Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | Poor shimming, sample viscosity, or chemical exchange. | - Re-shim the magnet.- Ensure the sample is fully dissolved and not too concentrated.- For exchangeable protons (e.g., -OH, -NH), consider using a deuterated solvent that minimizes exchange, or acquire the spectrum at a different temperature. |
| Unidentified Peaks | Presence of impurities (e.g., residual solvents, starting materials, or side products). | - Compare the spectrum to a reference spectrum of the unlabeled compound.- Consult tables of common NMR solvent impurities.[8][9][10]- Use 2D NMR techniques (e.g., COSY, HSQC) to help identify the structure of the impurities. |
| Incorrect ¹³C Chemical Shifts | Referencing issues or solvent effects. | - Ensure proper referencing of the spectrum (e.g., to the residual solvent peak).- Be aware that the chemical shifts of the labeled carbons will be significantly different from the unlabeled compound in a ¹³C spectrum. |
Experimental Protocols
HPLC-UV Method for Chemical Purity
-
Column: Amine-based column (e.g., Amino, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 75:25 v/v) with a suitable buffer like phosphate at a controlled pH (e.g., pH 7.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 195 nm or 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
-
System Suitability: Inject a solution containing both the labeled and unlabeled standards to check for resolution and retention time.
LC-MS Method for Identity and Isotopic Purity
-
Chromatography: Use the same HPLC conditions as above or a reversed-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 100-500 to detect the molecular ion and potential impurities.
-
Data Analysis:
-
Confirm the presence of the correct molecular ion for N-Acetyl-D-glucosamine-¹³C₃,¹⁵N (expected m/z will be higher than the unlabeled compound).
-
Determine the isotopic distribution and compare it to the theoretical distribution for the specified labeling pattern.
-
Analyze for the presence of the unlabeled compound at its corresponding m/z.
-
¹H and ¹³C NMR for Structural Confirmation and Impurity Profiling
-
Solvent: Deuterium oxide (D₂O).
-
Concentration: 5-10 mg/mL.
-
Spectrometer: 400 MHz or higher.
-
¹H NMR: Acquire a standard 1D proton spectrum. The anomeric proton signal (around 5.2 ppm for the α-anomer and 4.7 ppm for the β-anomer) is a key diagnostic peak. The acetyl methyl singlet will appear around 2.0 ppm.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The signals for the three ¹³C-labeled carbons will be singlets, while the other carbons will appear as expected for the unlabeled compound.
-
Data Analysis:
-
Confirm that all expected signals are present and that their chemical shifts and multiplicities match the structure.
-
Integrate the signals to quantify any impurities relative to the main compound.
-
Visualizations
Caption: Workflow for the purity analysis of N-Acetyl-D-glucosamine-¹³C₃,¹⁵N.
Caption: Decision tree for troubleshooting HPLC retention time shifts.
References
- 1. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyl-D-Glucosamine synthesis - chemicalbook [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Retention Shifts | Separation Science [sepscience.com]
- 7. waters.com [waters.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. epfl.ch [epfl.ch]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Accuracy and precision of N-Acetyl-D-glucosamine-13C3,15N quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the accurate and precise quantification of N-Acetyl-D-glucosamine-13C3,15N, a stable isotope-labeled internal standard crucial for robust quantification of N-Acetyl-D-glucosamine (GlcNAc) in various biological matrices. This document outlines the performance of key analytical techniques, supported by experimental data, and provides detailed protocols for their implementation.
Introduction to N-Acetyl-D-glucosamine and its Quantification
N-Acetyl-D-glucosamine (GlcNAc) is a vital monosaccharide involved in a multitude of biological processes. It is a fundamental component of glycoproteins, glycolipids, and glycosaminoglycans, playing structural roles and acting as a key signaling molecule.[1] The O-linked attachment of GlcNAc to serine and threonine residues of nuclear and cytoplasmic proteins, a post-translational modification known as O-GlcNAcylation, is a dynamic process that regulates protein function, gene expression, and cellular signaling pathways.[1][2] Dysregulation of GlcNAc metabolism and O-GlcNAcylation has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Accurate and precise quantification of GlcNAc is therefore essential for understanding its physiological and pathological roles. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for mass spectrometry-based quantification, as it corrects for variations in sample preparation and instrument response, leading to highly reliable results.[3][4][5]
Comparison of Quantification Methods
The quantification of N-Acetyl-D-glucosamine is predominantly achieved through chromatographic techniques coupled with mass spectrometry. Other methods, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and enzymatic assays, are also employed. This section compares the performance of these methods.
Table 1: Performance Characteristics of N-Acetyl-D-glucosamine Quantification Methods
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Precision (%RSD) | Accuracy (%Recovery) | Reference |
| GC-MS/MS | Low femtomol range | Not explicitly stated | 0.5 - 23 µmol/L | < 5.5% | Good agreement with GC-TOFMS | [3][4][5] |
| LC-MS/MS | Not explicitly stated | 20 ng/mL | 20 - 1280 ng/mL | < 15% | 85-115% | [6] |
| HPLC-UV | 20.3 µg/mL | 61.5 µg/mL | Up to 1200 µg/mL | < 2.0% | 100 ± 2% | [7] |
| Enzymatic Assay | 3 µM (kinetic) | 5 µM (endpoint) | 6.9 µM - 5,000 µM (kinetic) | Not explicitly stated | Not explicitly stated | [8] |
Experimental Protocols
This section provides detailed methodologies for the key quantification techniques.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of N-Acetyl-D-glucosamine.
1. Sample Preparation and Derivatization:
-
Extraction: Extract metabolites from biological samples using a cold methanol/water solution.
-
Derivatization: To increase volatility for GC analysis, a two-step derivatization is performed.
2. GC-MS/MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Oven Temperature Program:
-
Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
N-Acetyl-D-glucosamine: Monitor specific precursor-to-product ion transitions.
-
This compound: Monitor the corresponding mass-shifted transitions.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a robust and widely used technique for the quantification of polar metabolites like N-Acetyl-D-glucosamine from complex biological matrices.
1. Sample Preparation:
-
Protein Precipitation: Precipitate proteins in plasma or serum samples by adding acetonitrile (1:3 v/v), followed by vortexing and centrifugation.[6]
-
Supernatant Collection: Collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1200 series HPLC or equivalent.
-
Column: Hypersil Silica column (150 mm x 2 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier.
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A more accessible but less sensitive method compared to mass spectrometry-based techniques.
1. Sample Preparation:
-
Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water (50:50).
2. HPLC-UV Analysis:
-
Liquid Chromatograph: Standard HPLC system with a UV detector.
-
Column: Chromolith® Performance NH2 column (100 x 4.6 mm) coupled with a Chromolith® Performance NH2 guard column (50 x 4.6 mm).
-
Mobile Phase: Acetonitrile and a phosphate buffer (pH 7.5) in a 75:25 ratio.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 195 nm.
Signaling Pathways Involving N-Acetyl-D-glucosamine
The accurate quantification of N-Acetyl-D-glucosamine is critical for studying its role in various signaling pathways. Below are diagrams of two key pathways.
Hexosamine Biosynthesis Pathway (HBP)
The HBP is a metabolic pathway that produces uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the substrate for O-GlcNAcylation and other glycosylation reactions.[1][2][9]
References
- 1. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. athenaes.com [athenaes.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of N-Acetyl-D-glucosamine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical techniques for the quantification of N-Acetyl-D-glucosamine (GlcNAc). The use of isotopically labeled N-Acetyl-D-glucosamine-13C3,15N as an internal standard in mass spectrometry serves as a benchmark for the cross-validation of results obtained from other methodologies.
N-Acetyl-D-glucosamine is a pivotal monosaccharide derivative of glucose, integral to numerous biological processes. It is a fundamental component of bacterial cell walls, the chitin that forms the exoskeleton of arthropods, and various glycosaminoglycans and glycoproteins in mammals.[1][2] Within mammalian cells, GlcNAc is a key metabolite in the Hexosamine Biosynthesis Pathway (HBP), which produces uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc).[3][4][5] This activated form of GlcNAc is essential for both N-linked and O-linked glycosylation, post-translational modifications that are critical for protein folding, stability, function, and cell signaling.[3][4][5] Given its central role in cellular metabolism and disease, the accurate and precise quantification of GlcNAc in biological samples is of paramount importance.
Stable isotope-labeled compounds, such as this compound, are widely used as internal standards in mass spectrometry-based methods for their ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and improving quantitative accuracy.[6][7][8][9] This makes isotope dilution mass spectrometry the gold standard for GlcNAc quantification and a reliable benchmark for the cross-validation of other analytical techniques.
The Hexosamine Biosynthesis Pathway (HBP)
The HBP is a crucial metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc.[3][5] Glucose enters the pathway as fructose-6-phosphate. The pathway can also utilize GlcNAc directly through a salvage mechanism.[10] Understanding this pathway is essential for interpreting the biological significance of GlcNAc levels.
Caption: The Hexosamine Biosynthesis Pathway (HBP).
Comparative Analysis of Quantification Techniques
The selection of an analytical method for GlcNAc quantification depends on factors such as sensitivity, specificity, sample matrix, throughput requirements, and available instrumentation. Here, we compare several common techniques, using isotope dilution mass spectrometry as the reference for cross-validation.
Mass Spectrometry (MS) Based Methods
Mass spectrometry, coupled with chromatographic separation (either liquid or gas chromatography), offers high sensitivity and specificity for the quantification of GlcNAc. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and precise results.
The diagram below illustrates the central role of LC-MS/MS with an isotopic internal standard in validating data from other analytical techniques.
Caption: Cross-validation workflow using LC-MS/MS as the benchmark.
LC-MS/MS is a robust and widely used method for GlcNAc quantification in complex biological matrices like plasma.[11]
-
Principle: Samples are typically prepared by protein precipitation. The supernatant is then injected into an LC system for chromatographic separation, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions for native GlcNAc and the isotopically labeled internal standard are monitored for quantification.[11]
-
Performance: This method provides high sensitivity and specificity. A validated method for human plasma demonstrated a linear range of 20 to 1280 ng/mL.[11] The use of an internal standard like 13C6-N-acetylglucosamine ensures high precision and accuracy.[11]
GC-MS/MS is another powerful technique, particularly suitable for separating stereoisomers of N-acetylhexosamines, which can be challenging with LC.[2][12]
-
Principle: This method requires derivatization of the polar GlcNAc molecule to make it volatile for GC analysis. A common approach is alkoximation followed by trimethylsilylation.[12] Similar to LC-MS/MS, quantification is achieved using an isotopically labeled internal standard.
-
Performance: GC-MS/MS offers excellent separation efficiency and very low limits of detection, often in the femtomol range.[2][12] It has been successfully applied to quantify GlcNAc in complex biological samples like extracts of Penicillium chrysogenum.[2][12]
Enzymatic Assays
Enzymatic assays offer a more accessible alternative to mass spectrometry, often utilizing standard laboratory equipment like spectrophotometers or microplate readers.
-
Principle: A common enzymatic assay for GlcNAc involves a series of coupled reactions. First, GlcNAc is phosphorylated by GlcNAc Kinase (NagK) to form GlcNAc-6-phosphate and ADP. The ADP produced is then used in subsequent reactions involving pyruvate kinase and lactate dehydrogenase, leading to the oxidation of NADH to NAD+. The decrease in NADH is measured by the change in absorbance at 340 nm, which is stoichiometric to the amount of GlcNAc in the sample.[1]
-
Performance: These assays are specific for N-acetyl-D-glucosamine, with minimal interference from other sugars like glucosamine (though high concentrations can be inhibitory), glucose, galactose, and mannose.[1] The detection limit is typically in the low micromolar range (e.g., 3 µM).[1]
High-Performance Liquid Chromatography (HPLC)
HPLC methods, often coupled with UV or fluorescence detectors, are used for the quantification of glycosaminoglycans and their constituent monosaccharides like GlcNAc.[13][14]
-
Principle: HPLC separates components of a mixture based on their interaction with a stationary phase. For GlcNAc, which lacks a strong chromophore, analysis may require derivatization to enable sensitive UV or fluorescence detection. However, methods without derivatization have also been developed.[15][16]
-
Performance: The performance of HPLC methods can vary significantly based on the column, mobile phase, and detection method used. While robust, HPLC can be more time-consuming compared to some other methods.[14] It is generally less sensitive than MS-based methods.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that can be applied to the analysis of aminosaccharides.
-
Principle: CE separates ions based on their electrophoretic mobility in an electric field. Similar to HPLC, derivatization of GlcNAc, for instance with dansyl chloride, is often employed to enhance detection by UV or fluorescence.[17][18]
-
Performance: CE methods can achieve baseline separation of various aminosaccharides in a relatively short time. A validated method for glucosamine showed a linear range from 2.00 µg/mL to 1.80 mg/mL with a limit of detection of 1.00 µg/mL.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy provides a direct and non-destructive method for quantifying GlcNAc.
-
Principle: This technique uses the magnetic properties of atomic nuclei. The signal from the N-acetyl group of GlcNAc can be used for quantification. An internal standard is used to determine the concentration without the need for calibration curves.[15][16]
-
Performance: Compared to HPLC, ¹H-NMR is often simpler and faster for sample analysis. It can also provide structural information, allowing for the simultaneous quantification of related compounds like N,N′-diacetylchitobiose.[15][16] However, NMR is generally less sensitive than MS or derivatization-based methods.
Quantitative Data Summary
| Technique | Analyte/Matrix | Linear Range | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Limitations | Citation(s) |
| LC-MS/MS | GlcNAc in human plasma | 20 - 1280 ng/mL | Not specified | High sensitivity and specificity; robust for complex matrices. | Requires expensive instrumentation; internal standard is crucial. | [11] |
| GC-MS/MS | GlcNAc in cell extracts | 0.5 - 23 µmol/L | Lower femtomol range | Excellent separation of isomers; very high sensitivity. | Requires derivatization; can be complex to develop. | [2][12] |
| Enzymatic Assay | GlcNAc (general) | Dynamic range up to 1100 mg/L | LOD: 3 µM (kinetic) | High specificity; uses standard lab equipment. | Potential for interference; indirect measurement. | [1] |
| Capillary Electrophoresis | Glucosamine in tablets | 2.00 µg/mL - 1.80 mg/mL | LOD: 1.00 µg/mL | High resolution; rapid analysis. | Often requires derivatization for sensitivity. | [17][18] |
| ¹H-NMR | GlcNAc | Not specified (calibration curve not required) | Not specified | Non-destructive; provides structural info; no calibration curve needed. | Lower sensitivity compared to MS. | [15][16] |
Experimental Protocols
LC-MS/MS Protocol for GlcNAc in Human Plasma
This protocol is a summary based on the methodology described by Liu et al. (2008).[11]
-
Sample Preparation:
-
To a 100 µL plasma sample, add the internal standard (e.g., 13C6-N-acetylglucosamine).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: Hypersil Silica column (150mm x 2mm, 5µm).[11]
-
Mobile Phase: A suitable gradient of aqueous and organic solvents.
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Ionization Mode.[11]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Data Analysis: Quantify GlcNAc concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Enzymatic Assay Protocol for GlcNAc
This protocol is a summary based on the principles described by Athena Enzyme Systems.[1]
-
Reagent Preparation:
-
Prepare a reaction mixture containing GlcNAc Kinase (NagK), pyruvate kinase (PK), lactate dehydrogenase (LDH), ATP, phosphoenolpyruvate (PEP), and NADH in a suitable buffer.
-
-
Assay Procedure (Microplate Format):
-
Pipette samples and GlcNAc standards into the wells of a microplate.
-
Add the reaction mixture to all wells to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the decrease in absorbance at 340 nm over time (kinetic assay) or after a fixed time point (endpoint assay).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance or the total change in absorbance.
-
Determine the concentration of GlcNAc in the samples by comparing their values to the standard curve.
-
GC-MS/MS Protocol for GlcNAc
This protocol is a summary of the methodology described by Neumann et al. (2020).[12]
-
Sample Preparation & Derivatization:
-
Lyophilize aqueous cell extracts.
-
Alkoximation: Add a solution of ethoxyamine hydrochloride in pyridine and incubate (e.g., 2 hours at 25°C) to derivatize carbonyl groups.
-
Trimethylsilylation: Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate (e.g., 50 minutes at 50°C) to silylate hydroxyl and amine groups.
-
-
GC Conditions:
-
Column: A suitable capillary column for carbohydrate analysis (e.g., Agilent J&W DB-5ms).
-
Injection: 1 µL in splitless mode.[12]
-
Temperature Program: Start at a low temperature (e.g., 70°C), then ramp up to a high temperature (e.g., 310°C) to elute the derivatized analytes.[12]
-
Carrier Gas: Helium.[12]
-
-
MS/MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection: Monitor specific parent-to-fragment ion transitions for the derivatized GlcNAc and its labeled internal standard.
-
-
Data Analysis:
-
Quantify based on the peak area ratio of the analyte to the internal standard relative to a calibration curve prepared using the same derivatization procedure.
-
References
- 1. athenaes.com [athenaes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Capillary electrophoretic determination of glucosamine in osteoarthritis tablets via microwave-accelerated dansylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Isotope Effects of N-Acetyl-D-glucosamine-13C3,15N in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Acetyl-D-glucosamine-13C3,15N (¹³C₃,¹⁵N-GlcNAc) with other common metabolic and chemical labeling techniques for the quantitative analysis of glycoproteins in biological systems. The information presented is based on a review of current scientific literature, offering insights into the performance, applications, and experimental considerations of these powerful methods.
Introduction to Isotopic Labeling for Glycoprotein Analysis
The study of dynamic changes in protein glycosylation, a critical post-translational modification involved in a myriad of cellular processes, presents significant analytical challenges. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful strategy for the accurate quantification of glycoproteins and the characterization of their dynamic behavior in complex biological samples.[1][2][3]
Metabolic labeling using isotopically enriched precursors, such as ¹³C₃,¹⁵N-GlcNAc, allows for the in vivo incorporation of a heavy mass tag into the glycan structures of newly synthesized glycoproteins. This approach enables the differentiation and relative quantification of glycoprotein populations under different experimental conditions. This guide will compare this method with other widely used techniques, including Stable Isotope Labeling by Amino acids in Cell culture (SILAC), chemical labeling with isobaric tags (TMT and iTRAQ), and chemoenzymatic tagging methods.
Comparison of Quantitative Glycoproteomic Strategies
The choice of a quantitative proteomic strategy depends on the specific biological question, the experimental system, and the available instrumentation. The following tables provide a comparative overview of key performance aspects of ¹³C₃,¹⁵N-GlcNAc metabolic labeling and its alternatives.
Table 1: General Comparison of Quantitative Glycoproteomic Methods
| Feature | N-Acetyl-D-glucosamine-¹³C₃,¹⁵N Labeling | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | Chemical Labeling (TMT, iTRAQ) | Chemoenzymatic Labeling (e.g., QUIC-Tag) |
| Principle | Metabolic incorporation of heavy isotope-labeled monosaccharide into glycans. | Metabolic incorporation of heavy isotope-labeled amino acids into the protein backbone.[4][5] | In vitro chemical derivatization of peptides with isobaric mass tags.[6] | In vitro enzymatic addition of a tagged sugar, followed by chemical modification and isotopic labeling.[7] |
| Labeling Stage | In vivo (in cell culture) | In vivo (in cell culture) | In vitro (on digested peptides) | In vitro (on proteins or peptides) |
| Quantification | MS1 level (comparison of light and heavy glycopeptide peak intensities). | MS1 level (comparison of light and heavy peptide peak intensities).[8] | MS2 or MS3 level (comparison of reporter ion intensities). | MS1 level (comparison of light and heavy tagged glycopeptide peak intensities). |
| Multiplexing | Typically 2-plex (light vs. heavy). | Up to 3-plex with different heavy amino acids. | High (up to 18-plex with TMTpro).[6] | Typically 2-plex. |
| Specificity | Targets glycosylated proteins directly. | Labels all newly synthesized proteins. | Labels all peptides with primary amines. | Targets specific glycan structures (e.g., O-GlcNAc). |
Table 2: Performance and Experimental Considerations
| Parameter | N-Acetyl-D-glucosamine-¹³C₃,¹⁵N Labeling | SILAC | Chemical Labeling (TMT, iTRAQ) | Chemoenzymatic Labeling (e.g., QUIC-Tag) |
| Labeling Efficiency | Dependent on cellular uptake and metabolic flux into the hexosamine biosynthetic pathway. May require optimization of concentration and incubation time. | Generally high and complete incorporation after several cell doublings.[8] | High, as it is a chemical reaction on isolated peptides. | High for the enzymatic and chemical reaction steps. |
| Potential Cytotoxicity | Generally considered low, but high concentrations of any metabolic precursor can affect cell physiology. | Generally low, as it uses essential amino acids. | Not applicable to live cells. | Not applicable to live cells. |
| Isotope Effects | Minimal kinetic isotope effects are expected for ¹³C and ¹⁵N, which are less likely to alter reaction rates compared to heavier isotopes like deuterium.[9] | Minimal kinetic isotope effects expected. | Not applicable. | Not applicable. |
| Sample Compatibility | Proliferating cells in culture. | Proliferating cells in culture.[8] | Any protein sample that can be digested (cells, tissues, biofluids). | Any protein sample containing the target glycan. |
| Workflow Complexity | Relatively simple; add labeled sugar to media. | Requires adaptation of cells to heavy media over several passages.[8] | Multi-step in vitro labeling and cleanup. | Multi-step enzymatic and chemical reactions. |
| Cost | Cost of the labeled monosaccharide. | Cost of labeled amino acids and specialized media. | Cost of the chemical labeling reagents and kits. | Cost of enzymes, substrates, and chemical probes. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of these quantitative proteomic techniques. Below are representative protocols for key methods discussed.
Protocol 1: Metabolic Labeling with N-Acetyl-D-glucosamine-¹³C₃,¹⁵N
This protocol provides a general workflow for labeling glycoproteins in cell culture for subsequent mass spectrometry analysis.
-
Cell Culture and Labeling:
-
Culture cells in standard growth medium to the desired confluency.
-
For the "heavy" labeled sample, replace the standard medium with a medium supplemented with a pre-determined concentration of N-Acetyl-D-glucosamine-¹³C₃,¹⁵N. The optimal concentration and labeling time should be determined empirically for each cell line and experimental condition to ensure sufficient incorporation without inducing metabolic stress. A typical starting point is in the micromolar to low millimolar range for 24-72 hours.
-
Culture the "light" control sample in a parallel dish with standard medium.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the "heavy" and "light" cell populations separately.
-
Wash the cell pellets with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for Mass Spectrometry:
-
Combine equal amounts of protein from the "heavy" and "light" lysates.
-
Perform in-solution or in-gel tryptic digestion of the combined protein sample.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software package capable of quantifying SILAC-like data (e.g., MaxQuant, Proteome Discoverer).
-
Identify glycopeptides based on their fragmentation spectra and the presence of characteristic oxonium ions.
-
Quantify the relative abundance of glycopeptides by calculating the ratio of the peak intensities of the "heavy" and "light" isotopic envelopes in the MS1 spectra.
-
Protocol 2: Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
This protocol outlines the standard procedure for SILAC labeling to quantify changes in the entire proteome, including glycoproteins.
-
Cell Adaptation:
-
Culture cells in a "heavy" SILAC medium containing ¹³C₆,¹⁵N₄-Arginine and ¹³C₆,¹⁵N₂-Lysine (or other appropriate heavy amino acids) for at least five to six cell doublings to ensure complete incorporation of the heavy amino acids into the proteome.
-
Culture a parallel "light" cell population in a medium containing the corresponding natural "light" amino acids.
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug stimulation, gene knockdown) to one of the cell populations while the other serves as a control.
-
-
Sample Preparation and Analysis:
-
Follow steps 2-5 as described in Protocol 1 for cell lysis, protein extraction, sample preparation, LC-MS/MS analysis, and data analysis. The quantification will be based on the ratios of heavy to light peptide pairs for all identified proteins.
-
Protocol 3: Chemoenzymatic Labeling for O-GlcNAc Quantification (QUIC-Tag)
This protocol is adapted from the Quantitative Isotopic and Chemoenzymatic Tagging (QUIC-Tag) method for the specific analysis of O-GlcNAcylated proteins.[7]
-
Protein Extraction and Chemoenzymatic Tagging:
-
Extract proteins from two different cell states (e.g., control and treated).
-
Chemoenzymatically tag O-GlcNAc-modified proteins using a mutant galactosyltransferase (Y289L GalT) and a UDP-galactose analog bearing a ketone group.
-
React the ketone handle with an aminooxy-biotin probe to biotinylate the O-GlcNAcylated proteins.
-
-
Proteolytic Digestion and Isotopic Labeling:
-
Digest the biotinylated proteins from each sample with trypsin.
-
Differentially label the resulting peptides from the two samples with "light" (CH₂O) and "heavy" (CD₂O) formaldehyde through reductive amination.
-
-
Enrichment and Mass Spectrometry:
-
Combine the "light" and "heavy" labeled peptide mixtures.
-
Enrich for the biotinylated (O-GlcNAcylated) peptides using avidin affinity chromatography.
-
Analyze the enriched peptides by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the relative abundance of O-GlcNAcylated peptides by comparing the peak intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.
-
Visualizing Workflows and Pathways
To better illustrate the experimental processes and the underlying biological pathways, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for metabolic labeling with ¹³C₃,¹⁵N-GlcNAc.
Caption: Incorporation of ¹³C₃,¹⁵N-GlcNAc via the Hexosamine Biosynthetic Pathway.
Caption: Comparison of SILAC and Chemical Labeling workflows.
Conclusion
N-Acetyl-D-glucosamine-¹³C₃,¹⁵N provides a powerful tool for the direct metabolic labeling of glycoproteins, offering high specificity for studying glycan dynamics. Its main advantages lie in its relatively simple application to cell culture systems and the direct labeling of the glycan moiety. However, for studies requiring high multiplexing capabilities or analysis of non-proliferating cells or tissues, alternative methods such as chemical labeling with isobaric tags may be more suitable. SILAC remains a gold standard for accurate quantification of the entire proteome, providing a broader context for changes in glycoprotein abundance. The choice of the optimal method will ultimately depend on the specific research question and the biological system under investigation. This guide provides the foundational information to make an informed decision for designing robust quantitative glycoproteomic experiments.
References
- 1. QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. UWPR [proteomicsresource.washington.edu]
- 7. frontiersin.org [frontiersin.org]
- 8. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics [pubmed.ncbi.nlm.nih.gov]
- 9. Stable isotopic labeling in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual-Labeling with N-Acetyl-D-glucosamine-¹³C₃,¹⁵N: A Superior Method for In-Depth Glycosylation Analysis
For researchers, scientists, and drug development professionals engaged in the intricate study of glycosylation, the choice of labeling methodology is paramount. This guide provides a comprehensive comparison of dual-labeling with N-Acetyl-D-glucosamine-¹³C₃,¹⁵N against other prevalent techniques, supported by experimental data and detailed protocols. The evidence underscores the distinct advantages of the dual-labeling approach for achieving precise and comprehensive insights into glycan dynamics and function.
Dual-labeling with N-Acetyl-D-glucosamine-¹³C₃,¹⁵N (¹³C₃,¹⁵N-GlcNAc) offers a powerful strategy for accurately tracing and quantifying the incorporation of this critical monosaccharide into glycoproteins. By introducing stable isotopes of both carbon and nitrogen, this method provides a unique mass signature that facilitates unambiguous identification and quantification in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Unveiling the Advantages of Dual-Isotope Labeling
The primary advantage of utilizing ¹³C₃,¹⁵N-GlcNAc lies in its ability to provide a significant and distinct mass shift, minimizing the potential for spectral overlap with naturally abundant isotopes. This dual-labeling strategy enhances the confidence in identifying and quantifying labeled glycans, particularly in complex biological samples. In contrast to single-isotope labeling, the dual label provides a more robust internal standard for relative quantification, improving the accuracy of studies investigating changes in glycosylation under different experimental conditions.
One of the key applications where dual-labeling excels is in the detailed structural analysis of glycoproteins by NMR. The presence of both ¹³C and ¹⁵N isotopes allows for the facile assignment of NMR resonances, enabling a stepwise assessment of N-glycan structures at various stages of their biosynthetic and processing pathways.
Comparative Analysis of Labeling Strategies
To objectively evaluate the performance of ¹³C₃,¹⁵N-GlcNAc, this guide compares it with two widely used alternative methods: a comprehensive glycan and protein labeling strategy (GlyProSILC) and a bioorthogonal chemical reporter (Peracetylated N-azidoacetylgalactosamine - Ac₄GalNAz).
Quantitative Comparison of Labeling Methods
| Feature | ¹³C₃,¹⁵N-GlcNAc | GlyProSILC | Ac₄GalNAz |
| Specificity | Targets GlcNAc-containing glycans. | Labels both glycans (containing amino sugars) and the entire proteome. | Primarily targets O-GlcNAc modifications, but can be metabolically converted to label other glycans.[1][2] |
| Quantification | Precise relative quantification based on distinct isotopic signature. | Comprehensive quantification of both glycoproteins and the proteome.[3] | Relative quantification through reporter ion intensity after chemical tagging. |
| Structural Analysis | Excellent for detailed structural elucidation by NMR due to dual labels. | Enables concurrent analysis of glycan and protein expression changes.[3] | Less direct for detailed structural analysis of the glycan itself. |
| Potential Issues | Potential for metabolic scrambling of isotopes, though generally low for GlcNAc. | Requires specialized media and can be more complex to implement. | Potential for off-target labeling and interconversion to other azido sugars.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any labeling strategy. Below are representative protocols for key experiments utilizing ¹³C₃,¹⁵N-GlcNAc and its alternatives.
Metabolic Labeling of Cultured Cells with ¹³C₃,¹⁵N-GlcNAc
This protocol outlines the general steps for incorporating ¹³C₃,¹⁵N-GlcNAc into cellular glycoproteins.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
N-Acetyl-D-glucosamine-¹³C₃,¹⁵N
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Culture cells to approximately 70-80% confluency in standard complete medium.
-
Prepare the labeling medium by supplementing the complete medium with ¹³C₃,¹⁵N-GlcNAc. The final concentration should be optimized for the specific cell line and experimental goals (typically in the range of 50-200 µM).
-
Remove the standard medium from the cells and wash twice with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a period sufficient to allow for incorporation of the labeled sugar into glycoproteins. This time can range from 24 to 72 hours, depending on the cell type and the turnover rate of the glycoproteins of interest.
-
After the labeling period, wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.
-
Collect the cell lysate and proceed with downstream analysis, such as mass spectrometry or NMR.
Analysis of Labeled Glycoproteins by Mass Spectrometry
This protocol provides a general workflow for the analysis of glycoproteins metabolically labeled with ¹³C₃,¹⁵N-GlcNAc.
Procedure:
-
Protein Extraction and Digestion: Extract total protein from the cell lysate. The proteins can be digested into peptides using trypsin or another suitable protease.
-
Glycopeptide Enrichment: Enrich for glycopeptides from the total peptide mixture using methods such as hydrophilic interaction liquid chromatography (HILIC) or affinity chromatography with lectins.
-
LC-MS/MS Analysis: Analyze the enriched glycopeptides using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis: Utilize specialized software to identify and quantify the labeled glycopeptides. The software should be capable of recognizing the specific mass shift introduced by the ¹³C₃,¹⁵N-GlcNAc label and calculating the relative abundance of labeled versus unlabeled glycopeptides.
Visualizing the Workflow and Pathways
To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of GlcNAc and the experimental workflow for its analysis.
Caption: Metabolic pathway of N-Acetyl-D-glucosamine incorporation into glycoproteins.
References
- 1. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
A Researcher's Guide to N-Acetyl-D-glucosamine (GlcNAc) Isotopologues: A Comparative Analysis
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled N-Acetyl-D-glucosamine (GlcNAc) is indispensable for tracing metabolic pathways, quantifying fluxes, and understanding the roles of glycosylation in health and disease. This guide provides a comparative analysis of different GlcNAc isotopologues, supported by experimental data and detailed protocols to aid in the selection of the most suitable tracer for specific research applications.
Stable isotope labeling with subsequent analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy has become a powerful tool in metabolomics and proteomics.[] In the context of GlcNAc, a key monosaccharide involved in the hexosamine biosynthesis pathway (HBP) and a building block for complex glycans, isotopologues offer a means to track its synthesis, incorporation, and turnover.[2][3] The choice of isotope—primarily Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H)—can significantly impact experimental outcomes, from the complexity of data analysis to the specific biological questions that can be addressed.
Comparative Overview of GlcNAc Isotopologues
The selection of a GlcNAc isotopologue is dictated by the specific research question, the analytical platform available, and the metabolic pathways being investigated. The following table summarizes the key characteristics of commonly used GlcNAc isotopologues.
| Isotopologue Type | Common Labels | Mass Shift | Key Applications | Advantages | Disadvantages | Analytical Techniques |
| ¹³C-labeled | [U-¹³C₆]-GlcNAc, [1,2-¹³C₂]-GlcNAc, Acetyl-[¹³C₂]-GlcNAc | Variable (e.g., +6 for U-¹³C₆) | Metabolic flux analysis of the HBP, Glycan biosynthesis tracking | Traces the carbon backbone, High isotopic enrichment achievable in cell culture (>95%)[4] | Can lead to complex mass spectra in downstream metabolites[5], Higher natural abundance (1.1%) can complicate analysis of low-level enrichment[] | MS, NMR[2] |
| ¹⁵N-labeled | [¹⁵N]-GlcNAc | +1 | Tracing nitrogen metabolism, Protein glycosylation studies | Low natural abundance (0.37%) provides a clear background for high sensitivity analysis[], Specific to the amino sugar component | Provides less information on the carbon backbone metabolism | MS, NMR[6] |
| ²H-labeled | Acetyl-[²H₃]-GlcNAc | +3 | Glycan analysis | Can be a cost-effective labeling strategy[7] | Potential for kinetic isotope effects, Can cause retention time shifts in chromatography compared to unlabeled counterparts[8] | MS |
| Dual-labeled | [¹³C₆, ¹⁵N₁]-GlcNAc | +7 | Quantitative proteomics (SILAC), Advanced metabolic tracing | Larger mass shift is beneficial for resolving labeled and unlabeled species in complex samples[] | Higher cost, More complex synthesis | MS, NMR[9] |
Performance in Key Research Applications
Metabolic Flux Analysis
For dissecting the contributions of different carbon sources to the HBP, ¹³C-labeled glucose (which is converted to ¹³C-labeled GlcNAc) is a common choice.[2] By tracking the incorporation of ¹³C into UDP-GlcNAc and its various isotopologues, researchers can quantify the flux through this pathway.[2][6] For instance, the use of [U-¹³C]-glucose allows for the deconvolution of labeled metabolic units such as the glucose-derived hexosamine ring, the ribose from the pentose phosphate pathway, and the acetyl group from acetyl-CoA.[2]
Glycan Analysis
When the goal is to monitor the turnover of specific glycans, the choice of isotopologue can simplify data analysis. While ¹³C₆-glucose can be used, it can lead to complex mass spectra for glycans.[5] A more targeted approach is to use ¹³C₂-glucosamine, which specifically labels GlcNAc, GalNAc, and sialic acid residues in glycans, making it easier to track the turnover of N- and O-glycans.[5] Another method involves the de-N-acetylation of glycans followed by re-N-acetylation with ¹³C-labeled acetic anhydride, resulting in a known mass increase and co-elution with the native glycan, which is advantageous for liquid chromatography-mass spectrometry (LC-MS) analysis.[7][8]
Quantitative Proteomics
In studies focusing on protein O-GlcNAcylation, stable isotope labeling can be used for quantitative comparisons. For example, a photocleavable tag incorporating isotopic labeling has been developed to compare differences in O-GlcNAcylation between two samples.[10] Dual-labeling with both ¹³C and ¹⁵N, as seen in commercially available N-Acetyl-α-D-glucosamine-¹³C₆, ¹⁵N₁-phosphate, provides a significant mass shift that is ideal for quantitative mass spectrometry-based proteomics.
Experimental Protocols
Metabolic Labeling of Cultured Cells with [U-¹³C]-Glucose for UDP-GlcNAc Analysis
This protocol is adapted from methodologies used for stable isotope resolved metabolomics (SIRM).[2]
a. Cell Culture and Labeling:
-
Culture cells (e.g., human prostate cancer LnCaP-LN3 cells) in their standard growth medium to the desired confluence.
-
Replace the standard medium with a medium containing [U-¹³C]-glucose as the sole glucose source. The concentration of labeled glucose should be similar to that of the standard medium.
-
Incubate the cells for various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the time course of ¹³C incorporation.
b. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold solvent mixture, such as 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
c. Mass Spectrometry Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for the chosen analytical platform.
-
Analyze the samples using high-resolution mass spectrometry, such as Fourier transform-ion cyclotron resonance-mass spectrometry (FT-ICR-MS), to resolve the different isotopologues of UDP-GlcNAc.[2]
-
Data analysis involves identifying and quantifying the mass isotopologues of UDP-GlcNAc to determine the extent of ¹³C enrichment over time.
NMR Spectroscopic Analysis of GlcNAc Conformation
This protocol provides a general workflow for preparing a sample of isotopically labeled GlcNAc for NMR analysis to study its conformation.[11]
a. Sample Preparation:
-
Dissolve the isotopically labeled GlcNAc (e.g., ¹³C or ¹⁵N labeled) in a suitable solvent, typically D₂O for ¹H and ¹³C NMR or a mixture of H₂O/D₂O for experiments detecting exchangeable protons.
-
Adjust the pH of the sample to the desired value (e.g., 7.4) and add a chemical shift reference standard if necessary.[12]
b. NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify the major signals.[13][14]
-
Perform two-dimensional (2D) NMR experiments, such as [¹H, ¹³C]-HSQC, to correlate directly bonded protons and carbons.[12]
-
For detailed conformational analysis of the N-acetyl group, specialized NMR experiments can be employed to measure J-couplings.[11]
c. Data Analysis:
-
Process the NMR data using appropriate software.
-
Assign the chemical shifts of the different atoms in the GlcNAc molecule.
-
Analyze the coupling constants and nuclear Overhauser effects (if measured) to determine the conformational preferences of the N-acetyl group and the pyranose ring.
Visualizing Pathways and Workflows
Conclusion
The choice of an N-Acetyl-D-glucosamine isotopologue is a critical decision in the design of metabolic labeling experiments. ¹³C-labeled GlcNAc is a versatile tool for tracing carbon flux through the hexosamine biosynthesis pathway, while ¹⁵N-labeled analogues offer high sensitivity for tracking the nitrogen-containing component. Deuterated versions can be a cost-effective option for certain applications, and dual-labeled isotopologues provide the largest mass shifts, which is advantageous for quantitative studies in complex biological matrices. By carefully considering the specific research question and the analytical capabilities at hand, researchers can select the optimal GlcNAc isotopologue to gain valuable insights into the dynamic processes of glycosylation and metabolism.
References
- 2. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Synthesis of UDP-N-acetyl-glucosamine [reactome.org]
- 4. f1000research.com [f1000research.com]
- 5. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simple Routes to Stable Isotope-Coded Native Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the N-Acetyl Group Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]
- 13. N-Acetyl-D-Glucosamine(7512-17-6) 13C NMR [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
Inter-laboratory Comparison of N-Acetyl-D-glucosamine-13C3,15N Flux Analysis: A Guide for Researchers
Metabolic flux analysis (MFA) using stable isotopes is a powerful technique for quantifying the rates of metabolic reactions within a cell.[1][2] N-Acetyl-D-glucosamine (GlcNAc) is a critical monosaccharide involved in various cellular processes, and its metabolism is primarily governed by the Hexosamine Biosynthetic Pathway (HBP).[3] The HBP's end-product, UDP-N-acetylglucosamine (UDP-GlcNAc), is the donor substrate for glycosylation of proteins and lipids, making this pathway a key area of interest in cancer and metabolic disease research.[4] Tracing the incorporation of isotopically labeled GlcNAc, such as N-Acetyl-D-glucosamine-13C3,15N, allows for the precise measurement of flux through the HBP and related pathways.
Comparative Analysis of Methodologies and Quantitative Data
The reproducibility of metabolic flux analysis studies can be influenced by various factors, including the choice of isotopic tracer, cell culture conditions, analytical methods, and computational models.[5][6] While a direct inter-laboratory comparison for this compound flux analysis is not available, this section presents a comparative summary of quantitative data from studies that have used similar tracers to probe the HBP. This comparison aims to provide a baseline for expected results and highlight potential sources of variability.
| Parameter | Study A (Proxy) | Study B (Proxy) | Study C (Proxy) |
| Cell Line | Hepatoma Cells (e.g., Hepa1-6) | Pancreatic Insulinoma Cells (e.g., Min6) | Breast Cancer Cells (e.g., MDA-MB-231) |
| Isotopic Tracer | [U-13C6]-Glucose | [U-13C6]-Glucose & [1,2-13C2]-Glucose | [U-13C]-Glucose |
| Tracer Concentration | 5.5 mM | 5.5 mM | Not Specified |
| Labeling Duration | 24 hours | 24 hours | 24 hours |
| Key Metabolite Analyzed | UDP-HexNAc, CMP-NeuAc | UDP-HexNAc, CMP-NeuAc | TCA Cycle Intermediates, Amino Acids, Nucleotides |
| Analytical Method | LC-MS | LC-MS | 2DLC-MS |
| Reported Flux/Enrichment | High labeling efficiency in UDP-HexNAc and CMP-NeuAc. | Lower labeling efficiency in CMP-NeuAc compared to hepatoma cells, suggesting altered downstream utilization.[7] | Decreased 13C enrichment in TCA cycle intermediates in NAT1 knockout cells, indicating altered glucose fate.[8] |
Table 1: Comparative Summary of HBP Flux Analysis Studies Using Glucose Tracers. This table summarizes key parameters and findings from different studies investigating the HBP using 13C-labeled glucose. While not a direct comparison of this compound flux, it highlights the cell-type-specific differences in glucose flux towards UDP-GlcNAc and downstream metabolites. The data is synthesized from methodologies described in the cited literature.[7][8]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of metabolic flux analysis.[5] The following sections outline a generalized protocol for conducting a stable isotope tracing experiment to measure flux through the Hexosamine Biosynthetic Pathway, based on methodologies reported in the literature.[7][9]
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare culture medium containing the desired concentration of the isotopic tracer (e.g., this compound). The concentration should be chosen based on preliminary experiments to ensure adequate labeling without causing metabolic perturbations.
-
Labeling: On the day of the experiment, replace the standard culture medium with the isotope-containing medium. The labeling duration is a critical parameter and should be sufficient to achieve isotopic steady-state for the metabolites of interest.[1] This can range from hours to days depending on the cell type and the turnover rate of the metabolite pool.[9]
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is typically achieved by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline).
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at a low temperature to precipitate proteins and extract metabolites.
-
Harvesting: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Drying: Dry the metabolite extract, for example, using a vacuum concentrator.
Mass Spectrometry Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.
-
Chromatographic Separation: Separate the metabolites using liquid chromatography. For UDP-GlcNAc and UDP-GalNAc, hydrophilic interaction liquid chromatography (HILIC) is often employed.[10]
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer to determine the mass isotopologue distribution (MID) of UDP-GlcNAc and other relevant metabolites.[11]
Metabolic Flux Analysis
-
Data Correction: Correct the raw mass isotopomer distributions for the natural abundance of stable isotopes.[5]
-
Metabolic Model: Use a stoichiometric model of the relevant metabolic network, including the Hexosamine Biosynthetic Pathway and connected pathways like glycolysis and the TCA cycle.[9]
-
Flux Calculation: Employ computational software to estimate the metabolic fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model.[12]
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental procedures. The following visualizations were created using the DOT language and adhere to the specified formatting guidelines.
References
- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 3. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel labeling experiments and metabolic flux analysis: Past, present and future methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable Isotope Tracing Reveals an Altered Fate of Glucose in N-Acetyltransferase 1 Knockout Breast Cancer Cells [mdpi.com]
- 9. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Metabolic Tracers: Benchmarking N-Acetyl-D-glucosamine-¹³C₃,¹⁵N
For researchers, scientists, and drug development professionals, the precise interrogation of metabolic pathways is paramount. This guide provides a comprehensive comparison of N-Acetyl-D-glucosamine-¹³C₃,¹⁵N with other common metabolic tracers used to investigate the Hexosamine Biosynthetic Pathway (HBP), a critical route for cellular glycosylation and signaling.
The HBP culminates in the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital precursor for N-linked and O-linked glycosylation of proteins and lipids. Dysregulation of this pathway is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. Stable isotope tracers are indispensable tools for dissecting the intricate flux and regulation of the HBP. Here, we evaluate the performance of the dual-labeled N-Acetyl-D-glucosamine-¹³C₃,¹⁵N against commonly used single-labeled tracers.
Superior Insight with Dual Isotope Labeling
N-Acetyl-D-glucosamine-¹³C₃,¹⁵N offers a distinct advantage by enabling the simultaneous tracking of both carbon and nitrogen atoms as they are incorporated into UDP-GlcNAc and downstream glycoconjugates. This dual-labeling strategy provides a more comprehensive and dynamic picture of HBP flux compared to single-labeled tracers.
The key benefits of using a ¹³C,¹⁵N-labeled N-acetylglucosamine tracer include:
-
Simultaneous Carbon and Nitrogen Tracing: This allows for the concurrent analysis of glucose and glutamine contributions to UDP-GlcNAc synthesis, providing a more holistic view of pathway dynamics.
-
Salvage Pathway Specificity: As N-acetylglucosamine directly enters the HBP's salvage pathway, this tracer specifically illuminates this branch, bypassing the complexities of the de novo synthesis pathway that starts from glucose.
-
Reduced Isotopic Scrambling: By providing a direct precursor, the isotopic label is less diluted and scrambled through converging metabolic pathways, leading to clearer and more easily interpretable mass spectrometry data.
Comparative Analysis of Metabolic Tracers for the Hexosamine Biosynthetic Pathway
The choice of a metabolic tracer is critical and depends on the specific research question. Below is a comparative analysis of N-Acetyl-D-glucosamine-¹³C₃,¹⁵N and other commonly employed tracers for studying the HBP.
| Tracer | Atoms Labeled | Primary Pathway Traced | Information Gained | Potential Limitations |
| N-Acetyl-D-glucosamine-¹³C₃,¹⁵N | Carbon and Nitrogen | HBP Salvage Pathway | Simultaneous flux of carbon and nitrogen into UDP-GlcNAc and downstream glycans from the salvage pathway. | Does not directly measure the de novo synthesis from glucose. |
| [U-¹³C₆]-Glucose | All 6 Carbon atoms | De novo HBP and Glycolysis | Overall contribution of glucose to the hexosamine, acetyl, and ribose moieties of UDP-GlcNAc.[1] | Complex isotopologue patterns due to contributions from multiple pathways (glycolysis, pentose phosphate pathway, TCA cycle).[1][2] |
| [1,2-¹³C₂]-Glucose | Carbons 1 and 2 | Pentose Phosphate Pathway and Glycolysis | Can help distinguish between the oxidative and non-oxidative branches of the pentose phosphate pathway contributing to the ribose moiety of UDP. | Less comprehensive labeling of the hexosamine and acetyl moieties compared to uniformly labeled glucose. |
| ¹⁵N₂-Glutamine | Both Nitrogen atoms | De novo HBP (GFAT step) | Specifically traces the nitrogen contribution from glutamine to the amine group of glucosamine-6-phosphate. | Does not provide information on the carbon backbone of UDP-GlcNAc. The nitrogen label can be rapidly incorporated into other amino acids. |
| ¹³C₂-Glucosamine | 2 Carbon atoms | HBP Salvage Pathway | Traces the carbon flux from glucosamine into UDP-GlcNAc and downstream glycans.[3] | Does not provide information on the nitrogen source or the acetyl group. |
Experimental Protocols
The following are generalized protocols for metabolic labeling experiments using stable isotope tracers to study the HBP. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
Protocol 1: Stable Isotope Labeling of Cultured Cells
-
Cell Culture: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Tracer Preparation: Prepare culture medium containing the desired concentration of the isotopic tracer. For example, supplement glucose-free RPMI-1640 medium with 10 mM [U-¹³C₆]-glucose or standard medium with 1 mM N-Acetyl-D-glucosamine-¹³C₃,¹⁵N.
-
Labeling: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed tracer-containing medium.
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of label incorporation. For steady-state analysis, a 24-hour incubation is often sufficient for nucleotide sugars.[4]
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate on dry ice.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Preparation for LC-MS/MS: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
Protocol 2: LC-MS/MS Analysis of UDP-GlcNAc Isotopologues
-
Chromatographic Separation:
-
Utilize a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of polar metabolites like nucleotide sugars.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium hydroxide).
-
-
Mass Spectrometry:
-
Operate a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode.
-
Perform a full scan analysis to detect the various isotopologues of UDP-GlcNAc. The mass of UDP-GlcNAc will increase based on the number of ¹³C and ¹⁵N atoms incorporated.
-
Use tandem mass spectrometry (MS/MS) to confirm the identity of UDP-GlcNAc and to potentially locate the position of the labels within the molecule.
-
-
Data Analysis:
-
Extract the ion chromatograms for the different isotopologues of UDP-GlcNAc (M+0, M+1, M+2, etc.).
-
Calculate the fractional or molar percent enrichment (MPE) for each isotopologue at each time point to determine the rate and extent of label incorporation.
-
Correct for the natural abundance of stable isotopes in the unlabeled UDP-GlcNAc.
-
Visualizing Metabolic Pathways and Workflows
To aid in the conceptual understanding of the HBP and the experimental design, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
While single-labeled tracers like [U-¹³C₆]-glucose and ¹⁵N₂-glutamine provide valuable insights into specific aspects of the HBP, N-Acetyl-D-glucosamine-¹³C₃,¹⁵N emerges as a superior tool for a more integrated and nuanced analysis, particularly for studying the HBP salvage pathway. The ability to simultaneously track carbon and nitrogen flux from a direct precursor minimizes the complexities of data interpretation that arise from the convergence of multiple metabolic pathways. For researchers aiming to achieve a comprehensive understanding of HBP dynamics and its role in health and disease, N-Acetyl-D-glucosamine-¹³C₃,¹⁵N represents a powerful and highly informative metabolic tracer.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
